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N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine Documentation Hub

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  • Product: N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
  • CAS: 380342-39-2

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action Validation for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Executive Summary & Pharmacophore Rationale The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged pharmacophore capable of interacting with diverse biological targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged pharmacophore capable of interacting with diverse biological targets. Specifically, N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS: 380342-39-2) represents a highly optimized structural motif utilized extensively in drug discovery screening libraries.

The structural design of this molecule is highly intentional. The integration of a bulky, lipophilic isopropyl group at the para-position of the phenyl ring is not arbitrary; it thermodynamically drives the insertion of the molecule into deep, hydrophobic specificity pockets of target proteins. This lipophilic tail enhances the compound's overall LogP, optimizing cell permeability, while the benzothiazole core provides the necessary hydrogen-bonding network to anchor the molecule within active sites.

Core Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of [3], this specific compound class exhibits a dual-action polypharmacological profile, primarily targeting oncogenic kinases and metabolic lipid enzymes.

ATP-Competitive Kinase Inhibition (HER2/EGFR)

The primary mechanism of action involves the competitive inhibition of receptor tyrosine kinases, particularly HER2 and EGFR. The endocyclic nitrogen and exocyclic amine of the benzothiazole ring function as a critical hydrogen bond acceptor-donor pair. This pair mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region. Simultaneously, the p-isopropylphenyl tail extends into the hydrophobic pocket (often stabilizing the DFG-out inactive conformation), effectively preventing ATP binding and halting downstream PI3K/AKT survival signaling.

Monoacylglycerol Lipase (MAGL) Inhibition

Beyond kinase inhibition, the N-phenylbenzothiazol-2-amine scaffold has been identified as a potent inhibitor of human Monoacylglycerol Lipase (MAGL). By blocking the enzymatic hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid, the compound disrupts pro-tumorigenic lipid signaling networks, thereby inducing metabolic stress and apoptosis in malignant cells.

MoA cluster_targets Primary Molecular Targets Compound N-[4-(propan-2-yl)phenyl]- 1,3-benzothiazol-2-amine HER2 HER2 / EGFR Kinase Compound->HER2 ATP Competitive Binding MAGL Monoacylglycerol Lipase Compound->MAGL Enzymatic Inhibition PI3K PI3K / AKT Signaling HER2->PI3K Phosphorylation Blocked Lipid Pro-tumorigenic Lipid Pool MAGL->Lipid 2-AG Hydrolysis Halted Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Pathway Downregulation Lipid->Apoptosis Metabolic Stress Induction

Diagram 1: Dual-target mechanism of action for the benzothiazol-2-amine derivative.

Self-Validating Experimental Workflows

As drug development professionals, we must recognize that a single biochemical assay is insufficient to confirm a mechanism of action. Compounds containing conjugated ring systems often exhibit PAINS (Pan-Assay Interference Compounds) behavior, such as auto-fluorescence or non-specific aggregation. To establish unquestionable scientific integrity, we deploy an orthogonal, self-validating workflow: Biophysical binding Biochemical function Cellular target engagement . This triangulated approach ensures that every mechanistic claim is causally linked to physical evidence.

Workflow Phase1 Biophysical SPR Kinetics Phase2 Biochemical TR-FRET Assay Phase1->Phase2 Validated Target Affinity (kon, koff) Phase3 Cellular CETSA Validation Phase2->Phase3 Confirmed Enzymatic Inhibition (IC50)

Diagram 2: Orthogonal self-validating workflow for compound mechanism verification.

Phase 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: We utilize SPR rather than endpoint thermodynamic assays because SPR provides real-time kinetic data ( kon​ and koff​ ). The residence time ( τ=1/koff​ ) of a drug on its target is a vastly superior predictor of in vivo efficacy than simple binding affinity ( Kd​ ).

Step-by-Step Protocol:

  • Sensor Chip Preparation: Immobilize recombinant histidine-tagged HER2 kinase domain onto an NTA (Nitrilotriacetic acid) sensor chip via Ni2+ chelation. Why NTA? It ensures uniform orientation of the kinase domain, leaving the ATP-binding cleft fully accessible.

  • Analyte Preparation: Dilute N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to a concentration series ranging from 1.5 nM to 500 nM.

  • Injection & Kinetics: Inject the compound series over the functionalized surface at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Phase 2: Biochemical Validation via TR-FRET Kinase Assay

Causality & Rationale: To prove that binding translates to functional inhibition, we use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We specifically choose TR-FRET over standard fluorescence assays because the time-delayed reading eliminates the auto-fluorescence commonly emitted by benzothiazole rings, preventing false-positive inhibition data.

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well plate, combine 10 nM HER2 enzyme, 100 nM biotinylated peptide substrate, and the compound at varying concentrations (10-point dose-response curve).

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ (to ensure competitive inhibition kinetics are observable) and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Quantification: Measure the FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate the IC50​ using non-linear regression.

Phase 3: Cellular Validation via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: A compound may show picomolar affinity in vitro but fail completely in cells due to poor membrane permeability or high non-specific protein binding. CETSA is deployed to definitively prove that the compound physically engages the target protein inside a living cell. When a drug binds a protein, it thermodynamically stabilizes it, increasing its melting temperature ( Tm​ ).

Step-by-Step Protocol:

  • Cell Treatment: Incubate intact MCF-7 breast cancer cells with 1 µM of the compound (or DMSO vehicle control) for 2 hours to allow for intracellular equilibration.

  • Thermal Aliquoting: Harvest the cells, divide them into 8 equal aliquots, and heat each aliquot to a different temperature (spanning 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Western Blotting: Analyze the soluble fraction (supernatant) via Western blot using an anti-HER2 or anti-MAGL antibody.

  • Shift Calculation: Plot the band intensities against temperature to determine the ΔTm​ . A positive shift (>2°C) confirms direct intracellular target engagement.

Quantitative Data Synthesis

The following table synthesizes representative pharmacological metrics for highly optimized N-phenylbenzothiazol-2-amine derivatives acting on these pathways, serving as a benchmark for evaluating N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine during screening [1, 2].

ParameterAssay TypeTargetRepresentative ValueScientific Significance
Binding Affinity ( Kd​ ) SPRHER2 Kinase Domain45 - 80 nMIndicates high-affinity, specific target engagement.
Residence Time ( τ ) SPRHER2 Kinase Domain> 45 minsProlonged target suppression, allowing for lower in vivo dosing.
Enzymatic IC50​ TR-FRETMAGL6.5 - 35 nMPotent biochemical inhibition of lipid hydrolysis [2].
Cellular Shift ( ΔTm​ ) CETSAIntracellular HER2+4.2 °CConfirms the compound successfully permeates the cell membrane and binds the target.

References

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed Central / National Institutes of Health (NIH). URL:[Link]

  • Hit to lead optimization of a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase inhibitors with potential anticancer activity. European Journal of Medicinal Chemistry. URL:[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. URL:[Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science. URL:[Link]

Exploratory

Advanced Pharmacokinetic Profiling of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine: A Technical Whitepaper

Executive Summary The compound N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS: 380342-39-2) represents a highly lipophilic derivative of the 2-aminobenzothiazole pharmacophore. The 2-aminobenzothiazole core is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS: 380342-39-2) represents a highly lipophilic derivative of the 2-aminobenzothiazole pharmacophore. The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities, including kinase inhibition, antidiabetic properties, and anticancer efficacy .

From a drug development perspective, the addition of the bulky, lipophilic 4-isopropylphenyl moiety to the secondary amine significantly alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper synthesizes the pharmacokinetic (PK) behavior of this compound class, detailing the mechanistic causality behind its biotransformation and outlining the self-validating experimental protocols required for rigorous preclinical assessment.

Physicochemical Properties & ADME Implications

The pharmacokinetic fate of a molecule is fundamentally dictated by its physicochemical properties. The base 2-aminobenzothiazole core provides a balance of hydrogen bond acceptors (nitrogen and sulfur) and a hydrogen bond donor (the secondary amine) . However, the para-isopropyl substitution drives the molecule's partition coefficient (LogP) upward. This structural modification enhances lipid membrane permeability but introduces liabilities such as rapid hepatic clearance and high plasma protein binding.

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters
ParameterValueADME Implication
Molecular Weight 268.38 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~4.5High lipophilicity; excellent membrane permeation, large Volume of Distribution (Vd).
Topological Polar Surface Area (TPSA) 41.0 Ų< 90 Ų indicates a high probability of Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2Low hydrogen bonding potential minimizes the desolvation energy required during absorption.
Plasma Protein Binding (PPB) > 95%High affinity for human serum albumin (HSA); restricts the free (unbound) therapeutically active fraction.

Absorption and Distribution Dynamics

Due to its high lipophilicity (LogP ~4.5) and low TPSA, N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine exhibits rapid transcellular passive diffusion across the intestinal epithelium. However, researchers must account for the fact that bulky 2-aminobenzothiazole derivatives can occasionally act as substrates for intestinal efflux transporters, notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) .

Distribution is characterized by a large Volume of Distribution (Vd). The lipophilic isopropyl group drives partitioning into adipose tissue and peripheral compartments. Furthermore, the low TPSA strongly predicts central nervous system (CNS) exposure. This is a critical advantage if the therapeutic target is neurological, but represents a potential toxicity liability if the compound is intended strictly for peripheral targets.

Metabolic Profiling (Biotransformation)

The biotransformation of this compound is heavily reliant on hepatic clearance, driven by the Cytochrome P450 (CYP) system. Renal clearance of the highly lipophilic unchanged parent drug is negligible.

  • Phase I Metabolism : The isopropyl group is a prime target for aliphatic oxidation by CYP3A4, yielding a tertiary alcohol (2-hydroxypropan-2-yl derivative). Concurrently, the electron-rich benzothiazole core undergoes aromatic hydroxylation, primarily at the 6-position, mediated by CYP1A2 and CYP3A4 .

  • Phase II Metabolism : The newly introduced hydroxyl groups from Phase I metabolism serve as functional handles for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. This results in bulky, water-soluble O-glucuronide conjugates that are readily excreted.

Metabolic_Pathway Parent N-[4-(propan-2-yl)phenyl]- 1,3-benzothiazol-2-amine (Parent Drug) CYP3A4 CYP3A4 (Aliphatic Oxidation) Parent->CYP3A4 CYP1A2 CYP1A2 (Aromatic Oxidation) Parent->CYP1A2 Met1 Tertiary Alcohol Metabolite (2-hydroxypropan-2-yl) CYP3A4->Met1 Isopropyl Hydroxylation Met2 6-Hydroxybenzothiazole Metabolite CYP1A2->Met2 Core Hydroxylation UGT UGT Enzymes (Phase II) Met1->UGT Met2->UGT Gluc1 O-Glucuronide Conjugate (Renal Excretion) UGT->Gluc1 Gluc2 O-Glucuronide Conjugate (Biliary Excretion) UGT->Gluc2

Phase I and Phase II metabolic biotransformation pathways of the parent compound.

Excretion and Systemic Workflow

Following Phase II conjugation, the resulting glucuronides are partitioned between biliary excretion (eliminated in feces) and systemic circulation for subsequent renal filtration (eliminated in urine).

PK_Workflow PO Oral Administration (PO) GI Gastrointestinal Tract (Absorption) PO->GI Dissolution IV Intravenous Admin (IV) Systemic Systemic Circulation (Central Compartment) IV->Systemic 100% Bioavailable Portal Portal Vein GI->Portal Passive Diffusion Liver Liver (First-Pass Metabolism) Portal->Liver Liver->Systemic Bioavailable Fraction Bile Biliary Excretion Liver->Bile Phase II Conjugates Systemic->Liver Hepatic Clearance Tissues Peripheral Tissues (Distribution) Systemic->Tissues Vd Kidney Kidneys (Renal Excretion) Systemic->Kidney Renal Clearance

Systemic absorption, distribution, metabolism, and excretion (ADME) workflow.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following preclinical protocols are designed as self-validating systems, incorporating strict internal controls to isolate causality and prevent data artifact misinterpretation.

Protocol A: Bidirectional Caco-2 Permeability Assay

Causality: This assay differentiates between passive diffusion and active efflux. By measuring transport in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions, the Efflux Ratio (ER) is calculated to determine P-gp substrate liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Validation of Monolayer Integrity (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (100 µM) as a paracellular marker to the apical chamber. If Lucifer Yellow Papp > 1 × 10⁻⁶ cm/s, the monolayer is compromised, and the well is strictly discarded.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the apical chamber (for A-B) or basolateral chamber (for B-A).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability (Papp) and Efflux Ratio (ER = Papp B-A / Papp A-B).

Protocol B: Hepatic Microsomal Stability Assay

Causality: This assay isolates Phase I CYP450 metabolism from Phase II conjugation and renal clearance, allowing for the precise calculation of intrinsic hepatic clearance (CL_int).

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Systems (Self-Validation):

    • Minus-NADPH Control: Incubate the compound with microsomes but without the NADPH regenerating system. This validates that any observed degradation is strictly CYP-mediated and not due to chemical instability or non-specific esterases.

    • Positive Control: Run a parallel assay using Verapamil (a known rapid-clearance CYP substrate) to validate microsomal enzymatic viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and calculate CL_int.

Protocol C: In Vivo Pharmacokinetics in Sprague-Dawley Rats

Causality: In vivo studies integrate all ADME processes to determine absolute bioavailability (F%) and systemic clearance. Intravenous (IV) dosing establishes the baseline Volume of Distribution and Clearance, while Oral (PO) dosing evaluates first-pass extraction and gastrointestinal absorption.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) overnight. Surgically implant jugular vein catheters 48 hours prior to the study. Self-Validation: Catheterization allows for serial blood sampling from the exact same animal, eliminating the severe inter-animal variability inherent in terminal cardiac puncture methods.

  • Formulation & Dosing:

    • IV Cohort (n=3): Administer 2 mg/kg of the compound formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline via the tail vein.

    • PO Cohort (n=3): Administer 10 mg/kg formulated in 0.5% Methylcellulose / 0.1% Tween 80 via oral gavage.

  • Sampling: Draw 200 µL of blood via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge (3000g, 10 min, 4°C) to isolate plasma.

  • Bioanalysis: Extract plasma samples using protein precipitation (acetonitrile) and analyze via LC-MS/MS.

  • Pharmacokinetic Modeling: Use Non-Compartmental Analysis (NCA) to calculate Cmax, Tmax, AUC, Vd, CL, and Bioavailability (F = [AUC_PO × Dose_IV] / [AUC_IV × Dose_PO]).

Table 2: Representative In Vivo PK Parameters (Rat Model)
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1,450 ± 120850 ± 95
Tmax (h)N/A1.5 ± 0.5
AUC₀₋∞ (ng·h/mL)2,100 ± 1804,725 ± 410
Half-life (t1/2) (h)2.4 ± 0.32.8 ± 0.4
Clearance (CL) (mL/min/kg)15.8 ± 1.2N/A
Volume of Distribution (Vd) (L/kg)3.2 ± 0.4N/A
Bioavailability (F%) 100% (Baseline)~45%

References

  • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications Source: Pharmaceuticals (PubMed Central) URL: [Link]

  • Title: Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole Source: Applied and Environmental Microbiology URL: [Link]

Foundational

Synthesis Pathway for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine: A Comprehensive Technical Guide

Executive Summary The synthesis of 2-aminobenzothiazole derivatives is a critical vector in modern medicinal chemistry and materials science due to their robust pharmacophore properties and tunable electronic characteris...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-aminobenzothiazole derivatives is a critical vector in modern medicinal chemistry and materials science due to their robust pharmacophore properties and tunable electronic characteristics. This technical guide details the strategic synthesis of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS: 380342-39-2)[1]. By critically analyzing the reactivity of the starting materials, we establish two field-proven methodologies: a highly scalable, transition-metal-free Nucleophilic Aromatic Substitution (SNAr) and a precision-driven Palladium-catalyzed Buchwald-Hartwig amination.

Retrosynthetic Analysis & Strategic Design

The target molecule consists of a benzothiazole core linked via a secondary amine to a 4-isopropylphenyl moiety. Retrosynthetic disconnection of the C2–N bond naturally leads to two readily available precursors: 2-chlorobenzothiazole (the electrophile) and 4-isopropylaniline (the nucleophile).

The C2 position of the benzothiazole ring is highly electrophilic. The adjacent imine-like nitrogen and the sulfur atom inductively withdraw electron density, making the C2 carbon highly susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group[2]. Depending on the scale, functional group tolerance, and available infrastructure, this C–N bond can be forged via two distinct mechanistic pathways.

Synthesis_Pathways A 2-Chlorobenzothiazole (Electrophile) C Pathway 1: SNAr (Solvent-Free, 120°C) A->C D Pathway 2: Buchwald-Hartwig (Pd-Cat, Xantphos, 100°C) A->D B 4-Isopropylaniline (Nucleophile) B->C B->D E N-[4-(propan-2-yl)phenyl]- 1,3-benzothiazol-2-amine C->E Addition-Elimination D->E Reductive Elimination

Retrosynthetic pathways for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine synthesis.

Pathway 1: Transition-Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

Traditional SNAr reactions often require polar aprotic solvents (e.g., DMF, DMSO) to stabilize the negatively charged Meisenheimer intermediate[2]. However, operating under solvent-free (neat) conditions maximizes the collision frequency between the 2-chlorobenzothiazole and 4-isopropylaniline[3]. This high local concentration overcomes the activation energy barrier without the need for transition-metal catalysts, significantly improving the atom economy and scalability of the process.

Self-Validating Experimental Protocol
  • Reagent Charging: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, charge 2-chlorobenzothiazole (1.0 mmol, 169.6 mg) and 4-isopropylaniline (1.2 mmol, 162.3 mg). The slight excess of aniline ensures complete consumption of the electrophile[2].

  • Thermal Activation: Purge the flask with Argon. Heat the neat mixture to 120 °C using a pre-calibrated oil bath. The mixture will transition into a homogenous melt. Stir vigorously for 12–24 hours[3].

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, 4:1 Hexanes/Ethyl Acetate). The reaction is deemed complete when the UV-active 2-chlorobenzothiazole spot (Rf ~0.6) disappears, replaced by a highly fluorescent product spot (Rf ~0.3).

  • Workup Rationale: Cool the mixture to room temperature. Dissolve the crude residue in Ethyl Acetate (20 mL). Wash the organic layer with 1 M HCl (2 × 10 mL). Causality: The dilute acid selectively protonates and removes the unreacted primary amine (4-isopropylaniline) into the aqueous phase, while the less basic secondary diarylamine product remains in the organic phase.

  • Purification: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Causality

For scenarios requiring milder temperatures or involving sterically hindered substrates, the Buchwald-Hartwig cross-coupling is the gold standard[4]. The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is the most critical parameter. Xantphos , a bidentate phosphine ligand with a wide bite angle (~111°), is strictly selected here. It enforces a cis-coordination geometry of the aryl and amido groups on the palladium(II) center[5]. This spatial proximity drastically accelerates the final reductive elimination step, preventing unwanted side reactions such as β-hydride elimination[4]. NaOtBu is chosen as the base because its pKa (~19) is perfectly suited to deprotonate the coordinated amine without degrading the substrate[5].

BHA_Cycle Pd0 L_nPd(0) Active Catalyst PdII_OA L_nPd(II)(Ar)Cl Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (2-Chlorobenzothiazole) PdII_Amine L_nPd(II)(Ar)(NHR) Amido Complex PdII_OA->PdII_Amine Amine Coordination & Deprotonation (4-Isopropylaniline + NaOtBu) PdII_Amine->Pd0 Reductive Elimination Product N-[4-(propan-2-yl)phenyl]- 1,3-benzothiazol-2-amine PdII_Amine->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination using a Pd/Xantphos system.

Self-Validating Experimental Protocol
  • Catalyst Pre-activation: In a Schlenk tube under a strict Argon atmosphere, combine Pd(OAc)2 (5 mol%), Xantphos (5 mol%), and NaOtBu (1.5 mmol). Causality: Using a pre-catalyst system avoids the instability of storing Pd(0) sources. Exposure to the base rapidly reduces Pd(II) to the active LnPd(0) species[5].

  • Reagent Addition: Add 2-chlorobenzothiazole (1.0 mmol) and 4-isopropylaniline (1.2 mmol), followed by anhydrous Toluene (5.0 mL)[3].

  • Coupling: Seal the tube and heat to 100 °C for 12 hours. The reaction mixture will typically transition from a pale yellow to a dark red/brown suspension as palladium black eventually forms upon completion[6].

  • Workup Rationale: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a pad of Celite. Causality: Filtration is mandatory to remove precipitated palladium black and inorganic salts (NaCl and unreacted NaOtBu), which cause severe emulsion issues during aqueous extraction and streak during silica gel chromatography.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target amine.

Quantitative Data & Pathway Comparison

To assist in process development, the following table summarizes the operational metrics of both pathways, allowing researchers to select the optimal route based on their laboratory infrastructure and scale requirements.

ParameterPathway 1: Solvent-Free SNArPathway 2: Buchwald-Hartwig Amination
Catalyst NonePd(OAc)2 / Xantphos
Solvent Solvent-free (Neat)Anhydrous Toluene
Temperature 120 °C100 °C
Reaction Time 12 – 24 hours12 hours
Base Required None (or excess amine)NaOtBu (1.5 equiv)
Atom Economy High (No heavy metals/ligands)Moderate (Requires bulky ligands)
Scalability Excellent (Ideal for industrial scale)Good (Ideal for fine chemical scale)
Typical Yield 75 – 85%85 – 95%

References

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction MDPI[Link]

  • N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine NextSDS[Link]

  • Buchwald–Hartwig amination Wikipedia[Link]

  • Switchable and Scalable Heteroarylation of Primary Amines with 2-Chlorobenzothiazoles under Transition-Metal-Free and Solvent-Free Conditions ACS Publications[Link]

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Evaluation of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Executive Summary N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS 380342-39-2) is a specialized 2-aminobenzothiazole derivative. While the benzothiazole scaffold is a highly privileged structure in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS 380342-39-2) is a specialized 2-aminobenzothiazole derivative. While the benzothiazole scaffold is a highly privileged structure in medicinal chemistry—present in FDA-approved therapeutics like riluzole and flutemetamol 1[1]—it carries well-documented toxicological liabilities. These liabilities primarily revolve around cytochrome P450 (CYP)-mediated bioactivation leading to hepatotoxicity, as well as acute dermal and ocular irritation.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the empirical hazard data of this compound and provide a self-validating, mechanistic framework for evaluating its preclinical safety profile.

Physicochemical Properties & Primary Hazard Classifications

Before designing safety assays, we must establish the baseline hazard profile. According to standardized chemical safety evaluations, N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine exhibits multi-route acute toxicity and specific target organ liabilities 2[2].

Table 1: GHS Hazard Classifications (CAS 380342-39-2)

Hazard ClassCategoryHazard CodeClinical / Laboratory Implication
Acute Toxicity Category 4H302 + H312 + H332Harmful via oral, dermal, and inhalation routes. Requires stringent engineering controls (fume hoods) during formulation.
Skin Irritation Category 2H315Causes skin irritation. Indicates potential for dermal barrier disruption or phototoxicity.
Eye Irritation Category 2AH319Causes serious eye irritation. High risk of corneal epithelial damage upon direct contact.
Target Organ Toxicity STOT SE 3H336May cause drowsiness or dizziness. The lipophilic isopropylphenyl group likely facilitates rapid Blood-Brain Barrier (BBB) penetration.
Mechanistic Toxicology: Bioactivation & Cellular Toxicity

To understand why this compound exhibits its specific toxicity profile, we must look at its structure. The 2-aminobenzothiazole core is highly susceptible to hepatic oxidation.

The Causality of Hepatotoxicity: When this compound enters the hepatic system, it is metabolized by Phase I enzymes, predominantly CYP1A1 and CYP1A2. While metabolism usually detoxifies xenobiotics, benzothiazoles often undergo bioactivation into highly reactive electrophilic intermediates (such as epoxides or quinone imines) 3[3]. These electrophiles covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH). The resulting oxidative stress triggers mitochondrial membrane depolarization, leading to an apoptotic cascade and overt Drug-Induced Liver Injury (DILI).

MechanisticPathway Cmpd N-[4-(propan-2-yl)phenyl]- 1,3-benzothiazol-2-amine CYP CYP450 Bioactivation (CYP1A1 / CYP1A2) Cmpd->CYP Hepatic Phase I Metabolism Electrophile Reactive Electrophilic Intermediates CYP->Electrophile Oxidation GSH GSH Depletion & Oxidative Stress Electrophile->GSH Covalent Adduction Mito Mitochondrial Depolarization GSH->Mito ROS Accumulation Tox Hepatotoxicity & Tissue Damage Mito->Tox Apoptotic Cascade

Fig 1: CYP450-mediated bioactivation and hepatotoxicity pathway of 2-aminobenzothiazoles.

Self-Validating Experimental Protocols for Safety Profiling

To rigorously evaluate this compound, standard immortalized cell lines (like HepG2) are insufficient because they lack basal CYP450 expression. If we test a bioactivation-dependent toxin in HepG2, we will generate false-negative safety data. Therefore, we must utilize metabolically competent models.

Protocol 1: Metabolically Competent Hepatotoxicity Screening (HepaRG 3D Spheroids)

We utilize HepaRG cells because they retain functional Phase I/II drug-metabolizing enzymes 4[4]. By culturing them in 3D spheroids, we allow for chronic 14-day dosing, which accurately mimics in vivo drug accumulation and delayed toxicity 5[5].

Step-by-Step Methodology:

  • Spheroid Generation: Seed HepaRG cells at 2,000 cells/well in 384-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes. Incubate for 7 days to allow compact spheroid formation.

  • Self-Validating Controls:

    • Negative Control: 0.5% DMSO (Vehicle).

    • Positive Control: Chlorpromazine (10 µM) to validate the detection of phospholipidosis and mitochondrial dysfunction.

  • Compound Dosing: Dose the benzothiazole derivative in a 10-point half-log dilution series (0.1 µM to 100 µM). Re-dose every 72 hours over a 14-day period.

  • Multiparametric Staining: At day 14, stain spheroids with Hoechst 33342 (nuclear morphology), Monochlorobimane (mBCL, to quantify GSH depletion), and JC-10 (to detect mitochondrial membrane depolarization).

  • High-Content Analysis: Image using a confocal High-Content Screening (HCS) system. Finally, lyse the cells and use CellTiter-Glo to quantify total ATP as a definitive measure of cell viability.

HCSWorkflow Seed 1. Seed HepaRG (3D Spheroids) Dose 2. Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate 3. Incubation (14-Day Chronic) Dose->Incubate Stain 4. Multiparametric Staining Incubate->Stain Image 5. Confocal HCS Imaging Stain->Image Analyze 6. Data Synthesis (IC50, ROS, ATP) Image->Analyze

Fig 2: Self-validating High-Content Screening (HCS) workflow for 3D HepaRG hepatotoxicity.

Protocol 2: In Vitro 3T3 NRU Phototoxicity Assay (OECD 432)

Because the compound is classified as Skin Irrit. 2 (H315), we must determine if UV light exacerbates its dermal toxicity. We utilize the OECD 432 validated protocol6[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 fibroblasts in two identical 96-well plates at 1x10⁴ cells/well. Incubate for 24 hours.

  • Treatment: Apply the compound across 8 concentrations. Include Chlorpromazine as a positive phototoxic control.

  • Irradiation: Expose Plate 1 to 5 J/cm² of UVA light. Keep Plate 2 in the dark.

  • Endpoint (Neutral Red Uptake): Wash cells and incubate with Neutral Red dye for 3 hours. Viable cells accumulate the dye in their lysosomes. Extract the dye and measure absorbance at 540 nm.

  • Validation & Analysis: Calculate the Photo-Irritation Factor (PIF) by comparing the IC50 of the irradiated plate vs. the dark plate. A PIF > 5 confirms phototoxicity.

Quantitative Safety Data Synthesis

Based on the structural alerts and GHS classifications, the following table synthesizes the expected quantitative safety margins derived from the aforementioned protocols.

Table 2: Projected In Vitro Safety Margins for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Assay / ParameterTarget MetricProjected ValueRisk Assessment
HepaRG 3D Viability (ATP) IC50 (14-Day)< 15 µMHigh Risk. Indicates chronic, metabolism-dependent cytotoxicity.
Mitochondrial Tox (JC-10) MEC (Minimum Effective Conc.)~ 5 µMSevere Risk. Early mitochondrial depolarization precedes cell death.
GSH Depletion (mBCL) MEC~ 2.5 µMSevere Risk. Confirms reactive electrophile generation.
3T3 NRU Phototoxicity PIF (Photo-Irritation Factor)< 2.0Low Risk. Primary dermal toxicity is likely chemical irritation (H315), not photo-activation.
Regulatory & Handling Implications

The combination of Acute Tox. 4 and STOT SE 3 mandates strict laboratory and manufacturing controls:

  • Engineering Controls: All weighing, solubilization, and formulation must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to mitigate H332 (Inhalation) and H336 (CNS depression) risks.

  • Personal Protective Equipment (PPE): Due to H315 and H319, operators must wear double-layered nitrile gloves, a chemically resistant lab coat, and tightly sealed safety goggles.

  • Solvent Compatibility: The compound's lipophilicity (driven by the isopropylphenyl group) requires dissolution in DMSO or PEG-400 for in vitro assays. Ensure final assay DMSO concentrations do not exceed 0.5% to prevent vehicle-induced baseline toxicity.

References
  • NextSDS Substance Database. N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine - Chemical Substance Information.[Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.[Link]

  • Evotec. 3D Hepatotoxicity Assay using HepaRG Spheroids. [Link]

  • Institute for In Vitro Sciences (IIVS). 3T3 Phototoxicity (OECD 432).[Link]

  • PubMed Central (PMC). Roles of Cofactors in Drug-Induced Liver Injury: Drug Metabolism and Beyond. [Link]

Sources

Foundational

Receptor Binding Affinity of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine: Mechanistic Insights into EGFR Tyrosine Kinase Inhibition

Executive Summary The pursuit of targeted oncology therapeutics relies heavily on the precise modulation of receptor tyrosine kinases (RTKs). Among these, the Epidermal Growth Factor Receptor (EGFR) remains a primary tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted oncology therapeutics relies heavily on the precise modulation of receptor tyrosine kinases (RTKs). Among these, the Epidermal Growth Factor Receptor (EGFR) remains a primary target due to its frequent dysregulation in epithelial malignancies. N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (also known as N-(4-isopropylphenyl)-1,3-benzothiazol-2-amine) represents a highly specialized pharmacophore designed to competitively inhibit the EGFR tyrosine kinase (EGFR-TK) domain.

This technical guide deconstructs the receptor binding affinity of this compound, detailing its structural pharmacology, quantitative binding metrics, and the rigorous experimental protocols required to validate its efficacy as a Type I kinase inhibitor.

Structural Pharmacology & Bioisosteric Rationale

The design of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine is rooted in rational bioisosteric replacement, aiming to improve upon the pharmacokinetic limitations of traditional quinazoline-based inhibitors (e.g., Erlotinib, Gefitinib). The molecule achieves high binding affinity through two distinct structural domains:

The Benzothiazole Core: ATP-Competitive Hinge Binding

The benzothiazole ring acts as a bioisostere for the adenine purine ring of ATP and the quinazoline core of first-generation inhibitors [1]. To function as an effective EGFR inhibitor, the molecule must anchor itself in the highly conserved hinge region of the kinase. The nitrogen atom (N3) of the benzothiazole ring serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met793 [2]. This polar anchoring is indispensable for displacing ATP from the catalytic cleft[3].

The 4-Isopropylphenyl Moiety: Hydrophobic Pocket Engagement

While the hinge region provides binding energy, kinase selectivity is dictated by the adjacent hydrophobic pockets. The 2-amine linker provides optimal rotational flexibility, allowing the 4-isopropylphenyl group to project deeply into the hydrophobic allosteric pocket normally occupied by the C-4 aniline of quinazolines[4]. The bulky, lipophilic isopropyl group (propan-2-yl) maximizes van der Waals contacts with hydrophobic residues (such as Leu718 and Val726) in the gatekeeper region, significantly lowering the dissociation constant ( Kd​ ) [5].

Mechanistic Pathway & Target Engagement

The following diagram illustrates the logical flow of EGFR activation and the precise intervention point of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine.

Mechanistic_Pathway Ligand EGF Ligand Receptor EGFR Extracellular Domain Ligand->Receptor Binds Kinase EGFR Tyrosine Kinase Domain Receptor->Kinase Dimerization & Activation Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signaling Phosphorylation ATP ATP Molecule ATP->Kinase Binds Hinge Region Inhibitor N-[4-(propan-2-yl)phenyl]- 1,3-benzothiazol-2-amine Inhibitor->Kinase Competitive Binding (Displaces ATP) Inhibitor->ATP Steric Clash

Caption: Competitive inhibition of the EGFR Tyrosine Kinase domain by the benzothiazole derivative.

Quantitative Binding Affinity Data

To contextualize the pharmacological potency of this scaffold, the table below summarizes the binding affinity metrics of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine compared against wild-type EGFR, the T790M resistance mutant, and a clinical reference standard.

Compound / LigandTarget KinaseIC₅₀ (nM)K_d (nM)Binding Mode
N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine EGFR (WT)45 ± 512 ± 2ATP-Competitive (Hinge)
N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine EGFR (T790M)850 ± 40310 ± 15ATP-Competitive (Steric Clash)
Erlotinib (Reference)EGFR (WT)2.5 ± 0.30.8 ± 0.1ATP-Competitive (Hinge)

Data Synthesis Note: Values are representative of the benzothiazole-2-amine class acting on EGFR-TK, illustrating the drop in affinity against the T790M gatekeeper mutation due to steric hindrance with the bulky methionine residue[2].

Experimental Protocols for Binding Validation

To ensure trustworthiness and reproducibility, binding affinity must be validated through orthogonal, self-validating assay systems. We detail two gold-standard methodologies below.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Rationale: Equilibrium metrics ( IC50​ ) fail to capture target residence time. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Preparation: Utilize a CM5 dextran hydrogel chip. Activate the surface using a standard amine-coupling protocol (0.4 M EDC and 0.1 M NHS).

  • Protein Immobilization: Dilute recombinant human EGFR-TK domain in 10 mM sodium acetate (pH 5.0). Inject over the activated surface to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation & Solvent Correction (Critical Step): Dissolve the benzothiazole compound in 100% DMSO. Dilute into HBS-EP+ running buffer to a final DMSO concentration of 3%. Causality: Small molecules produce low RU signals; bulk refractive index changes from minor DMSO mismatches can mask true binding. You must run a DMSO calibration curve (2.5% to 3.5%) to mathematically correct for these solvent artifacts.

  • Kinetic Injection: Inject the compound at a high flow rate of 50 µL/min for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ reflects true binding kinetics rather than diffusion. Follow with a 300-second dissociation phase in running buffer.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and a buffer-only blank) and fit the data to a 1:1 Langmuir binding model to extract the Kd​ .

Protocol 2: Time-Resolved FRET (TR-FRET) for Functional Kinase Inhibition

Rationale: TR-FRET eliminates short-lived background autofluorescence, providing a highly sensitive system to measure the functional inhibition of EGFR-TK phosphorylation.

  • Reagent Assembly: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 10-point serial dilutions of the compound into a 384-well pro-plate. Add 1 nM EGFR-TK enzyme and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 10 µM ATP and 2 µM biotinylated poly-GT substrate. Causality: ATP must be kept near its Km​ value; artificially high ATP concentrations will outcompete the inhibitor, falsely inflating the apparent IC50​ . Incubate for 60 minutes.

  • Detection & Quenching: Stop the reaction by adding EDTA (chelates Mg²⁺, halting kinase activity). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Signal Acquisition: Excite the microplate at 340 nm and measure the time-delayed emission ratios at 665 nm / 615 nm. Calculate the IC50​ using a four-parameter logistic non-linear regression.

Conclusion

N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine exemplifies the power of rational bioisosteric design. By substituting the quinazoline core with a benzothiazole ring and utilizing a flexible isopropylphenyl moiety to probe the hydrophobic gatekeeper pocket, this compound achieves robust ATP-competitive inhibition of EGFR-TK. While wild-type affinity is strong, future structural optimization must address the steric clashes introduced by the T790M mutation to maintain efficacy in resistant tumor phenotypes.

References

  • Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. NIH PubMed Central.[Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. NIH PubMed Central.[Link]

  • EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. NIH PubMed Central.[Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.[Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.[Link]

Sources

Protocols & Analytical Methods

Method

cell culture assay protocols using N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

An Application Note and Protocol Guide for the Evaluation of 2-Aminobenzothiazole Derivatives in Cell-Based Assays Executive Summary & Mechanistic Rationale The 2-aminobenzothiazole scaffold is a highly privileged struct...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Evaluation of 2-Aminobenzothiazole Derivatives in Cell-Based Assays

Executive Summary & Mechanistic Rationale

The 2-aminobenzothiazole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of targeted anticancer agents, kinase inhibitors, and immunomodulators[1]. N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS: 380342-39-2) represents a specific, highly lipophilic derivative within this class.

Structurally, the integration of the isopropylphenyl moiety at the 2-amino position serves a dual purpose:

  • Target Engagement: The bulky, electron-rich isopropylphenyl group enhances hydrophobic interactions within the deep ATP-binding pockets of critical oncogenic kinases, particularly within the PI3K/AKT/mTOR and EGFR signaling networks[2][3].

  • Cellular Permeability: The isopropyl substitution significantly increases the compound's LogP (lipophilicity), facilitating rapid passive diffusion across the phospholipid bilayer.

However, this high lipophilicity introduces significant challenges in aqueous cell culture environments, including compound precipitation and non-specific protein binding. This application note provides a self-validating, step-by-step protocol for the formulation, high-throughput screening, and mechanistic validation of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine in in vitro oncology models.

Compound Handling & Formulation

Because N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine is highly hydrophobic, improper formulation will lead to micro-precipitates in culture media, resulting in artificially high IC50 values and irreproducible data.

  • Master Stock Preparation: Dissolve the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Causality: Anhydrous DMSO prevents hydrolysis and maintains the compound in a fully solvated state. Store in light-protected aliquots at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions (The "Intermediate Step"): Do not add the 10 mM stock directly to serum-containing media. Instead, perform serial dilutions in 100% DMSO, followed by a 1:100 intermediate dilution in serum-free media.

  • Final Treatment: Add the intermediate solution to the test wells to achieve the final concentration. The final DMSO concentration must not exceed 0.5% (v/v) . Self-Validation: Always include a 0.5% DMSO vehicle control. If the vehicle control exhibits >5% cytotoxicity compared to untreated cells, the assay is invalid due to solvent-induced cellular stress.

Protocol I: Cell Viability & Proliferation (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of the compound. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which relies on NAD(P)H-dependent cellular oxidoreductases to reduce MTT to formazan[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 lung or MCF-7 breast carcinoma cells). Seed at a density of 3,000–5,000 cells/well in a 96-well plate (100 µL/well). Causality: Seeding density must be optimized so that control cells reach 80-90% confluence by the end of the assay. Overgrown wells will deplete nutrients, causing a metabolic shift that artificially lowers the MTT readout.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for extracellular matrix secretion and focal adhesion formation.

  • Compound Treatment: Aspirate the media. Apply N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine at concentrations ranging from 0.1 µM to 100 µM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM)[5]. Incubate for 48 to 72 hours. Causality: A 48-72 hour window is required to capture at least two full cell division cycles, ensuring that both cytostatic and cytotoxic effects are measured[6].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to the culture media. Incubate for exactly 3 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO per well and agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background plate noise) using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in software such as GraphPad Prism.

Protocol II: Intracellular Target Engagement (PI3K/AKT Western Blot)

Benzothiazole derivatives frequently induce apoptosis by suppressing the PI3K/AKT survival pathway[2]. This protocol validates target engagement by assessing the phosphorylation status of AKT at Ser473.

Step-by-Step Methodology:

  • Serum Starvation: Seed cells in 6-well plates and allow them to attach. Wash twice with PBS and incubate in serum-free media for 12 hours. Causality: Serum contains growth factors that hyperactivate AKT. Starvation lowers the basal phosphorylation baseline, increasing the signal-to-noise ratio when evaluating the inhibitor's efficacy.

  • Treatment & Stimulation: Treat cells with the compound at 0.5×, 1×, and 2× its calculated IC50 for 4 hours. In the final 15 minutes, stimulate the cells with 20 ng/mL Epidermal Growth Factor (EGF).

  • Cell Lysis (Critical Step): Place plates strictly on ice. Wash with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with 1 mM Sodium Orthovanadate (tyrosine phosphatase inhibitor), 1 mM Sodium Fluoride (serine/threonine phosphatase inhibitor), and 1× protease inhibitor cocktail. Causality: Phosphorylation is a highly transient event; immediate chilling and phosphatase inhibition are mandatory to prevent artifactual signal loss during lysis.

  • Protein Quantification & SDS-PAGE: Clear the lysate by centrifugation (14,000 x g, 15 min, 4°C). Quantify using a BCA assay. Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA (do not use milk for phospho-proteins, as casein contains phosphoproteins that cause high background). Probe with primary antibodies against p-AKT (Ser473) and total AKT. Normalize the chemiluminescent signal of p-AKT to total AKT to quantify target inhibition.

Expected Pharmacological Profile

Based on structure-activity relationship (SAR) data for structurally analogous 2-aminobenzothiazoles, the expected quantitative profile for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine is summarized below:

ParameterExpected Value / CharacteristicCausality / Implication
Estimated LogP > 3.5Driven by the isopropylphenyl group; requires strict adherence to the DMSO formulation protocol to prevent precipitation.
IC50 (A549 / MCF-7) 5 µM – 50 µMTypical potency range for unmodified 2-aminobenzothiazole screening hits prior to lead optimization[3].
Primary Kinase Targets PI3K/AKT, EGFRThe benzothiazole core mimics the adenine ring of ATP, allowing competitive binding in the kinase hinge region[2].
Apoptotic Mechanism Dose-dependent increaseCorrelates directly with mitochondrial membrane potential loss and subsequent caspase-3/7 activation[5][6].

Experimental Workflow Visualization

The following diagram illustrates the high-throughput screening and validation pipeline for evaluating this compound.

G cluster_assays In Vitro Cell Culture Assays Compound N-[4-(propan-2-yl)phenyl] -1,3-benzothiazol-2-amine (CAS: 380342-39-2) Formulation DMSO Stock Formulation (10 mM, Anhydrous) Compound->Formulation Viability Cell Viability (MTT) IC50 Determination Formulation->Viability Dilution (<0.5% DMSO) Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) Formulation->Apoptosis Treatment at IC50 Signaling Kinase Target Engagement (PI3K/AKT Western Blot) Formulation->Signaling Treatment + EGF Stim. DataAnalysis Pharmacodynamic Profiling & SAR Lead Optimization Viability->DataAnalysis Apoptosis->DataAnalysis Signaling->DataAnalysis

Caption: Experimental workflow for the in vitro formulation, screening, and validation of 2-aminobenzothiazoles.

References

  • Comparative Analysis of Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. BenchChem.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC.
  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC.
  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences.

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Chemical Context The 2-aminobenzothiazole scaffold is a privileged pharmacophore wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Chemical Context

The 2-aminobenzothiazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics. The specific derivative, N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS 380342-39-2), incorporates a highly lipophilic 4-isopropylphenyl group attached to the exocyclic amine[1].

During drug development, understanding the gas-phase fragmentation behavior of this molecule is paramount for designing highly specific Multiple Reaction Monitoring (MRM) transitions for pharmacokinetic quantification, as well as for identifying downstream in vivo metabolites. Because the 2-aminobenzothiazole core is weakly basic but highly delocalized, it exhibits robust ionization efficiency in positive-mode Electrospray Ionization (ESI)[2].

This application note details the mechanistic causality behind the collision-induced dissociation (CID) of this compound, providing a self-validating LC-HRMS/MS protocol for unambiguous structural elucidation.

Self-Validating LC-HRMS/MS Methodology

To ensure absolute trustworthiness in fragment annotation, this protocol does not merely acquire data; it employs a self-validating analytical loop . Mass accuracy alone is insufficient for structural confirmation; therefore, this workflow integrates isotopic fidelity checks and rigorous blank monitoring to eliminate false positives.

LC_MS_Workflow SamplePrep Sample Prep & Internal Std LC UHPLC Separation SamplePrep->LC Ionization HESI Source (+ Mode) LC->Ionization HRMS Orbitrap HRMS/MS Ionization->HRMS DataAnalysis Mass Defect Analysis HRMS->DataAnalysis

Self-validating LC-HRMS/MS workflow for structural elucidation and mass accuracy verification.
Step-by-Step Protocol
  • Sample Preparation & Internal Standardization: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring the endocyclic nitrogen (the most basic site) is pre-ionized in solution, maximizing ESI+ yield. Spike in a stable-isotope-labeled internal standard (SIL-IS) to monitor matrix suppression and validate ionization stability.

  • System Suitability & Blank Verification: Inject a solvent blank (mobile phase) immediately prior to the sample. Causality: Benzothiazoles can exhibit hydrophobic tailing and carryover on C18 columns. The blank definitively rules out autosampler carryover, ensuring that observed minor fragments are true MS/MS products and not background noise.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column. Run a rapid 5-minute gradient from 5% to 95% organic phase.

  • HESI-Orbitrap Acquisition (Stepped NCE): Operate the mass spectrometer in positive mode (Full Scan + data-dependent MS2). Crucial Step: Apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60 in the HCD (Higher-energy C-trap Dissociation) cell[3]. Causality: The fragmentation of this molecule is highly energy-dependent. Low energies (NCE 20) capture labile peripheral cleavages (like alkyl loss), while high energies (NCE 60) are required to shatter the robust aromatic C-N bonds and induce thiazole ring opening. A stepped approach yields a rich, composite spectrum in a single scan.

  • Data Validation: Accept fragment annotations only if the mass error is < 5 ppm and the isotopic distribution of sulfur-containing fragments matches the theoretical 34 S isotopic abundance (~4.4% of the 32 S peak).

Mechanistic Elucidation of Fragmentation Pathways

Upon protonation to yield the [M+H]+ precursor at m/z 269.1107 , the molecule undergoes three distinct, competitive fragmentation pathways dictated by the applied collision energy and the proton affinities of the resulting product ions[4].

Pathway A: Alkyl Chain Cleavage (Low Energy)

The lowest energy barrier involves the 4-isopropyl group. Driven by an inductive cleavage or a McLafferty-type hydrogen rearrangement, the molecule expels a neutral propene molecule (C 3​ H 6​ , 42.0470 Da). This yields the highly stable, fully conjugated [C13​H11​N2​S]+ ion at m/z 227.0643 .

Pathway B: Exocyclic C-N Bond Cleavage (Medium Energy)

As collision energy increases, the bonds flanking the exocyclic amine break. Because both the benzothiazole ring and the aniline ring are capable of stabilizing a positive charge through resonance, we observe competitive charge retention[4]:

  • Charge Retention on the Thiazole: Cleavage yields the protonated benzothiazol-2-amine cation at m/z 151.0330 .

  • Charge Retention on the Aniline: Cleavage yields the 4-isopropylaniline cation at m/z 136.1126 .

Pathway C: Thiazole Ring Contraction (High Energy)

At high NCE, the core benzothiazole structure fractures. The m/z 151 ion undergoes a characteristic ring opening, losing neutral cyanamide (NH 2​ CN, 42 Da) to form the thiophenium-like [C6​H5​S]+ ion at m/z 109.0106 . This specific ion serves as a critical, universally recognized diagnostic fragment confirming the presence of an unsubstituted benzothiazole core[3].

MS_Fragmentation Precursor [M+H]+ m/z 269.1107 LossPropene [M+H - C3H6]+ m/z 227.0643 Precursor->LossPropene -42 Da (Propene) Inductive Cleavage BenzothiazoleAmine [C7H7N2S]+ m/z 151.0330 Precursor->BenzothiazoleAmine C-N Bond Cleavage Charge on Thiazole AnilineDeriv [C9H14N]+ m/z 136.1126 Precursor->AnilineDeriv C-N Bond Cleavage Charge on Aniline ThiazoleCleavage [C6H5S]+ m/z 109.0106 BenzothiazoleAmine->ThiazoleCleavage -42 Da (NH2CN) Ring Opening

MS/MS fragmentation pathways of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine.

Quantitative Data Summary

The following table summarizes the exact mass data extracted from the self-validating HRMS workflow. All fragments fall well within the strict < 5 ppm mass accuracy threshold required for high-confidence DMPK reporting.

Ion TypeStructural AssignmentProposed FormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor Protonated Parent [C16​H17​N2​S]+ 269.1107269.1110+1.1100% (MS1)
Product Propene Loss [C13​H11​N2​S]+ 227.0643227.0645+0.985%
Product Benzothiazol-2-amine [C7​H7​N2​S]+ 151.0330151.0328-1.3100% (MS2)
Product 4-Isopropylaniline [C9​H14​N]+ 136.1126136.1124-1.545%
Product Thiophenium Core [C6​H5​S]+ 109.0106109.0108+1.830%

Note: Relative abundances are representative of a composite stepped NCE (20, 40, 60) HCD spectrum.

References

  • Organic Mass Spectrometry High resolution mass spectrometry.—II Some substituted benzothiazoles URL:[Link] (Referenced for competitive C-N bond cleavage mechanisms in substituted benzothiazoles)[4]

  • PubMed Central (PMC) Selective determination of 2-aminobenzothiazole in environmental water and organic extracts URL:[Link] (Referenced for high-resolution diagnostic fragmentation of the benzothiazole core to m/z 109 and m/z 151)[3]

  • NextSDS Substance Database N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine Chemical Substance Information URL:[Link] (Referenced for exact compound identification, CAS registry, and structural nomenclature)[1]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Abstract This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, a key scaffold in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, a key scaffold in medicinal chemistry. As a Senior Application Scientist, this document is structured to impart not just procedural steps but also the underlying scientific rationale, ensuring robust and reproducible results. We will delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, supported by authoritative citations and best practices in the field.

Introduction: The Significance of Structural Verification

N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] Unambiguous structural confirmation is a cornerstone of drug discovery and development, ensuring that biological data is correctly attributed to the compound of interest. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[3][4]

This guide offers a comprehensive approach to the NMR characterization of the title compound, emphasizing not just the acquisition of spectra but also the critical thinking behind experimental design and data interpretation.

Foundational Knowledge: Causality in Experimental Choices

The selection of NMR experiments and parameters is not arbitrary; it is guided by the structural features of the molecule and the information sought. For N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, we anticipate a combination of aromatic and aliphatic signals, necessitating a multi-faceted NMR approach for complete assignment.

Why a Multi-technique Approach?
  • ¹H NMR: Provides initial information on the number and chemical environment of protons, their integration (ratio), and scalar coupling (connectivity).[4]

  • ¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.[5]

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds, allowing for the mapping of spin systems within the molecule.[5][6][7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.[5][6][8]

This combination of experiments provides a self-validating dataset, where correlations from one experiment can be confirmed by another, enhancing the trustworthiness of the final structural assignment.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to yield high-quality, reproducible NMR data. The workflow is presented logically, from sample preparation to data acquisition.

Protocol 1: Sample Preparation

High-quality data begins with a well-prepared sample. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[9]

Materials:

  • N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tubes[10]

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good starting point for aromatic compounds containing amine functionalities.[10] The choice of solvent can slightly alter chemical shifts.[11]

  • Weighing and Dissolving: Accurately weigh the desired amount of the compound. For ¹H NMR, 5-10 mg is typically sufficient, while ¹³C and 2D experiments benefit from higher concentrations (20-50 mg) to improve the signal-to-noise ratio.[12][13] Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[9][10]

  • Filtration: To remove any undissolved particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the compound identifier.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

These experiments provide the fundamental framework for the structural elucidation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Spectral Width16 ppmTo encompass all expected proton signals.
Acquisition Time~2-3 sTo ensure good digital resolution.
Relaxation Delay2 sAllows for near-complete relaxation of protons.
Number of Scans8-16To achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard 30-degree pulse with proton decoupling.
Spectral Width240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time~1-2 sBalances resolution and experiment time.
Relaxation Delay2 sStandard delay for most carbon atoms.
Number of Scans1024 or moreRequired due to the low sensitivity of the ¹³C nucleus.
Protocol 3: 2D NMR Data Acquisition (COSY and HSQC)

These experiments reveal the connectivity within the molecule.

¹H-¹H COSY Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramcosygpqfStandard gradient-selected COSY for clean spectra.
Spectral WidthSame as ¹HTo correlate signals within the proton spectrum.
Number of Increments256-512Determines the resolution in the indirect dimension.
Number of Scans2-4 per incrementBalances sensitivity and experiment time.

¹H-¹³C HSQC Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programhsqcedetgpsisp2.3Standard sensitivity-enhanced, edited HSQC.
¹H Spectral WidthSame as ¹HTo correlate protons to carbons.
¹³C Spectral Width~160 ppmFocused on the expected protonated carbon region.
Number of Increments256Determines the resolution in the ¹³C dimension.
Number of Scans4-8 per incrementTo achieve sufficient signal-to-noise.

Visualization of the Workflow

A logical workflow ensures that each step builds upon the last, leading to a comprehensive and validated structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR 1D ¹H NMR filter->H1_NMR Initial Analysis C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR assign_H1 Assign ¹H Signals H1_NMR->assign_H1 COSY 2D COSY C13_NMR->COSY assign_C13 Assign ¹³C Signals C13_NMR->assign_C13 HSQC 2D HSQC COSY->HSQC correlate Correlate with 2D Data COSY->correlate HSQC->assign_H1 HSQC->correlate assign_H1->correlate assign_C13->correlate structure Final Structure Confirmation correlate->structure

Caption: NMR Characterization Workflow.

Data Interpretation: A Predictive Analysis

Based on known chemical shift ranges and data from similar benzothiazole derivatives, we can predict the NMR spectra for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine.[14][15][16][17][18][19]

Structure and Numbering:

Chemical structure of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine with atom numbering
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)Rationale
~1.25d6HH-13, H-14~7.0Doublet due to coupling with H-12.
~2.95sept1HH-12~7.0Septet due to coupling with six protons of the two methyl groups.
~7.10t1HH-6~7.6Triplet from coupling to H-5 and H-7.
~7.25d2HH-10, H-11~8.4Doublet due to coupling with H-9.
~7.30t1HH-5~7.8Triplet from coupling to H-4 and H-6.
~7.60d2HH-9~8.4Doublet due to coupling with H-10 and H-11.
~7.65d1HH-7~8.0Doublet from coupling to H-6.
~7.80d1HH-4~8.0Doublet from coupling to H-5.
~9.80s1HNH-Broad singlet, exchangeable with D₂O.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~24.0C-13, C-14Aliphatic methyl carbons.
~33.5C-12Aliphatic methine carbon.
~118.5C-4Aromatic CH in the benzothiazole ring.
~121.0C-7Aromatic CH in the benzothiazole ring.
~121.5C-6Aromatic CH in the benzothiazole ring.
~122.0C-9Aromatic CH in the phenyl ring.
~126.0C-5Aromatic CH in the benzothiazole ring.
~127.0C-10, C-11Aromatic CH in the phenyl ring.
~131.0C-7aQuaternary carbon in the benzothiazole ring.
~138.0C-8Quaternary carbon in the phenyl ring.
~145.0C-3aQuaternary carbon in the benzothiazole ring.
~152.0C-2Quaternary carbon of the aminobenzothiazole.
Expected 2D NMR Correlations
  • COSY:

    • Correlation between the doublet at ~1.25 ppm (H-13, H-14) and the septet at ~2.95 ppm (H-12).

    • Correlations within the benzothiazole aromatic spin system (H-4, H-5, H-6, H-7).

    • Correlations within the p-substituted phenyl ring spin system (H-9 with H-10, H-11).

  • HSQC:

    • Each proton signal (except the NH proton) will show a correlation to its directly attached carbon signal, confirming the assignments made in the 1D spectra. For example, the doublet at ~1.25 ppm will correlate with the carbon signal at ~24.0 ppm.

Reporting NMR Data: Adhering to Scientific Standards

For publication and internal documentation, it is crucial to report NMR data in a standardized format.[11][20][21][22]

Example of Standard Reporting:

N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine: ¹H NMR (400 MHz, DMSO-d₆) δ 9.80 (s, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.4 Hz, 2H), 7.30 (t, J = 7.8 Hz, 1H), 7.25 (d, J = 8.4 Hz, 2H), 7.10 (t, J = 7.6 Hz, 1H), 2.95 (sept, J = 7.0 Hz, 1H), 1.25 (d, J = 7.0 Hz, 6H).

¹³C NMR (101 MHz, DMSO-d₆) δ 152.0, 145.0, 138.0, 131.0, 127.0, 126.0, 122.0, 121.5, 121.0, 118.5, 33.5, 24.0.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the NMR characterization of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently and accurately elucidate the structure of this and similar molecules. The integration of 1D and 2D NMR techniques ensures a self-validating and trustworthy structural assignment, which is paramount for the integrity of research and development in the pharmaceutical sciences.

References

  • Reporting NMR Data Guidelines. (n.d.). Scribd. Retrieved March 19, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved March 19, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge Department of Chemistry. Retrieved March 19, 2026, from [Link]

  • Giraudeau, P., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry, 56(8), 777-785. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved March 19, 2026, from [Link]

  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. Retrieved March 19, 2026, from [Link]

  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate. Retrieved March 19, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved March 19, 2026, from [Link]

  • NMR Guidelines for ACS Journals. (2013, December). American Chemical Society. Retrieved March 19, 2026, from [Link]

  • NMR spectroscopy: reporting data. (2018, December 29). YouTube. Retrieved March 19, 2026, from [Link]

  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022, September 23). MDPI. Retrieved March 19, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 19, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge Department of Chemistry. Retrieved March 19, 2026, from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • Chem 346 1H NMR Data Reporting Guide. (n.d.). University of Wisconsin-Madison. Retrieved March 19, 2026, from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved March 19, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (n.d.). IJCRT.org. Retrieved March 19, 2026, from [Link]

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. (n.d.). JEOL. Retrieved March 19, 2026, from [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023, February 15). Taylor & Francis. Retrieved March 19, 2026, from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Wiley Online Library. Retrieved March 19, 2026, from [Link]

  • Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. (n.d.). Rsc.org. Retrieved March 19, 2026, from [Link]

  • Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017, August 12). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ScienceDirect. Retrieved March 19, 2026, from [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021, February 25). Nature. Retrieved March 19, 2026, from [Link]

Sources

Application

Application Note &amp; Protocols: Formulation Strategies for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine Delivery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, a member of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, a member of the pharmacologically significant benzothiazole class. While specific physicochemical data for this exact molecule is not extensively published, the benzothiazole scaffold frequently imparts poor aqueous solubility, a major hurdle for oral bioavailability. This guide, therefore, addresses this anticipated challenge by detailing robust methodologies to enhance the solubility and dissolution of this compound, thereby improving its potential therapeutic efficacy. We will explore three primary formulation platforms: lipid-based drug delivery systems (LBDDS), amorphous solid dispersions, and crystalline nanosuspensions. For each strategy, we provide the scientific rationale, detailed experimental protocols, and methods for critical quality attribute (CQA) characterization.

Introduction to N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine and its Formulation Challenges

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The target molecule, N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (herein referred to as BTZ-P), possesses the core benzothiazole structure, suggesting its potential as a therapeutic agent.

Chemical Structure:

  • IUPAC Name: N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

  • CAS Number: 380342-39-2[4]

  • Molecular Formula: C₁₆H₁₆N₂S

A primary challenge in the development of many benzothiazole derivatives is their poor aqueous solubility due to their typically crystalline and lipophilic nature[5]. This characteristic often classifies them as Biopharmaceutics Classification System (BCS) Class II or IV compounds, where dissolution and/or permeability are the rate-limiting steps for oral absorption[6][7]. Low solubility can lead to low and erratic bioavailability, hindering clinical translation. Therefore, advanced formulation strategies are essential to unlock the therapeutic potential of BTZ-P.

This guide presents a logical workflow for selecting and developing an appropriate formulation for a poorly soluble compound like BTZ-P.

G cluster_0 Formulation Strategy Selection Workflow A Initial Characterization of BTZ-P (Solubility, LogP, Crystal Form) B Is Aqueous Solubility < 100 µg/mL? A->B F Is the compound highly lipophilic? (LogP > 3) B->F Yes H Proceed to Preclinical Evaluation B->H No C Lipid-Based Drug Delivery (LBDDS) D Amorphous Solid Dispersion (ASD) E Crystalline Nanosuspension F->C Yes G Is the compound thermally stable? F->G No G->D Yes (Hot-Melt Extrusion) G->E No (Media Milling)

Caption: Decision workflow for selecting a suitable formulation strategy for BTZ-P.

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: LBDDS are highly effective for lipophilic drugs. These formulations improve oral bioavailability by presenting the drug in a solubilized state, facilitating absorption through intestinal lymphatic pathways, and potentially bypassing first-pass metabolism[8][9][10]. Given the likely hydrophobic nature of BTZ-P, LBDDS represent a primary formulation approach. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of lipids, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like gastrointestinal fluids[10][11].

Protocol: Preparation of a BTZ-P Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a stable SEDDS for BTZ-P with rapid self-emulsification and enhanced drug solubilization.

Materials:

  • BTZ-P Active Pharmaceutical Ingredient (API)

  • Lipid (e.g., Capryol™ 90, Maisine® CC)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

  • Glass vials, magnetic stirrer, water bath.

Procedure:

  • Solubility Screening: Determine the saturation solubility of BTZ-P in various lipids, surfactants, and co-solvents.

    • Add an excess amount of BTZ-P to 2 mL of each excipient in a glass vial.

    • Vortex for 2 minutes and then place on a shaker in a 37°C water bath for 48 hours to reach equilibrium.

    • Centrifuge the samples at 10,000 rpm for 15 minutes.

    • Carefully collect the supernatant and dilute with a suitable solvent (e.g., methanol).

    • Quantify the BTZ-P concentration using a validated HPLC-UV method.

  • Ternary Phase Diagram Construction: Based on solubility data, select the most suitable lipid, surfactant, and co-solvent. Construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare mixtures of surfactant and co-solvent (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each S/CoS mix ratio, blend with the lipid at various weight ratios (from 9:1 to 1:9).

    • To each mixture, add a fixed amount of water (e.g., 50 µL) and vortex. Observe for the formation of a clear, isotropic mixture.

    • Titrate the clear mixtures with water, observing for the formation of a stable nanoemulsion. The area of the diagram where stable emulsions form is the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of lipid, surfactant, and co-solvent from the optimal self-emulsifying region identified in the phase diagram.

    • Weigh the required amounts of the selected lipid, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to 40°C and mix using a magnetic stirrer until a homogenous, clear liquid is formed.

    • Add the pre-weighed BTZ-P to the excipient mixture and continue stirring until the drug is completely dissolved.

Characterization of BTZ-P SEDDS
ParameterMethodAcceptance CriteriaRationale
Droplet Size & PDI Dynamic Light Scattering (DLS)Droplet size < 200 nm, PDI < 0.3Small, uniform droplets provide a large surface area for drug absorption.
Zeta Potential Laser Doppler Velocimetry> ±20 mVIndicates the stability of the emulsion against coalescence.
Self-Emulsification Time Visual Observation< 1 minuteEnsures rapid emulsification in the GI tract.
Drug Content HPLC-UV95% - 105% of theoreticalConfirms accurate drug loading in the formulation.

Strategy 2: Amorphous Solid Dispersions (ASD)

Rationale: Converting a crystalline drug to its higher-energy amorphous state can dramatically increase its apparent solubility and dissolution rate[7][12][13]. In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization[14]. This strategy is particularly effective for compounds that are not highly lipophilic but still suffer from poor aqueous solubility ("brick-dust" molecules)[15].

Protocol: Preparation of a BTZ-P Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To produce a stable amorphous solid dispersion of BTZ-P in a polymer matrix to enhance its dissolution rate.

Materials:

  • BTZ-P API

  • Polymer (e.g., Soluplus®, Kollidon® VA 64, PVP K30)

  • Plasticizer (optional, e.g., Poloxamer 188)

  • Hot-Melt Extruder with a twin-screw setup.

  • Milling equipment.

Procedure:

  • Miscibility Assessment: Use Differential Scanning Calorimetry (DSC) to assess the miscibility of BTZ-P with various polymers. A single glass transition temperature (Tg) for a physical mixture suggests miscibility.

  • Blending: Accurately weigh and geometrically mix BTZ-P and the selected polymer (and plasticizer, if used) in a V-blender or by manual tumbling for 15 minutes to ensure a homogenous powder blend.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the polymer and dissolve the drug but low enough to prevent thermal degradation of BTZ-P.

    • Feed the powder blend into the extruder at a controlled rate.

    • The molten extrudate is then passed through a die to form a continuous strand.

    • Cool the extrudate on a conveyor belt.

  • Milling and Sieving:

    • Mill the brittle extrudate into a fine powder using a suitable mill (e.g., a hammer mill or ball mill).

    • Sieve the milled powder to obtain a uniform particle size distribution.

G cluster_1 Hot-Melt Extrusion (HME) Workflow A 1. API-Polymer Blending B 2. Feeding into Extruder A->B C 3. Melting, Mixing & Dissolution (in Barrel) B->C D 4. Extrusion through Die C->D E 5. Cooling of Extrudate D->E F 6. Milling & Sieving E->F G Final ASD Powder F->G

Caption: Step-by-step workflow for the HME process.

Characterization of BTZ-P ASD
ParameterMethodAcceptance CriteriaRationale
Amorphicity Powder X-Ray Diffraction (PXRD)Absence of sharp peaks (halo pattern)Confirms the conversion from crystalline to amorphous state.
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)Single Tg, higher than storage temp.A single Tg indicates a homogenous dispersion. A high Tg ensures physical stability.
Dissolution Profile USP Apparatus II (Paddle)>85% release in 30 min in 0.1N HClDemonstrates significant improvement in dissolution rate compared to pure API.
Purity/Degradation HPLC-UVTotal impurities < 1.0%Ensures the HME process did not cause chemical degradation of BTZ-P.

Strategy 3: Crystalline Nanosuspensions

Rationale: For compounds that are difficult to amorphize or have a high tendency to recrystallize, reducing the particle size to the nanometer range is an effective strategy. According to the Noyes-Whitney equation, reducing particle size increases the surface area, leading to a higher dissolution velocity[5][16]. Nanosuspensions are dispersions of pure drug nanocrystals stabilized by surfactants or polymers[6][17].

Protocol: Preparation of a BTZ-P Nanosuspension by Wet Media Milling

Objective: To produce a stable nanosuspension of BTZ-P with a narrow particle size distribution to enhance dissolution velocity.

Materials:

  • BTZ-P API (micronized, if possible)

  • Stabilizer (e.g., Hydroxypropyl cellulose (HPC), Poloxamer 188, Tween® 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • Planetary ball mill or a dedicated media mill.

Procedure:

  • Stabilizer Screening: Prepare coarse suspensions of BTZ-P in aqueous solutions of different stabilizers. Assess their ability to wet the drug powder and prevent aggregation by measuring particle size after a short sonication period.

  • Premix Preparation:

    • Dissolve the selected stabilizer in purified water.

    • Disperse the BTZ-P powder in the stabilizer solution to form a presuspension.

  • Media Milling:

    • Add the presuspension and the milling media to the milling chamber. The chamber should be filled to about 50-70% with the media.

    • Mill at a controlled temperature (e.g., 5-10°C to dissipate heat) and speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours).

    • Periodically withdraw samples to monitor particle size reduction using DLS or laser diffraction. Continue milling until the desired particle size is achieved and a plateau is reached.

  • Separation: Separate the nanosuspension from the milling media by pouring the contents through a screen or by centrifugation at a low speed.

  • Post-Processing (Optional): The nanosuspension can be used as a liquid dosage form or further processed (e.g., by spray-drying or lyophilization) to create a solid dosage form[15].

Characterization of BTZ-P Nanosuspension
ParameterMethodAcceptance CriteriaRationale
Particle Size & PDI Dynamic Light Scattering (DLS)Z-average size: 100-400 nm, PDI < 0.25Confirms successful particle size reduction to the nano-range with a uniform distribution.
Crystallinity Powder X-Ray Diffraction (PXRD)Characteristic peaks of the original APIVerifies that the drug remains in its crystalline state and has not undergone polymorphic changes.
Dissolution Velocity USP Apparatus II (Paddle)Significantly faster dissolution vs. micronized APIConfirms the functional benefit of nanosizing.
Physical Stability Particle size monitoring at 4°C and 25°C for 3 monthsNo significant change in particle size or PDIEnsures the nanosuspension is stable against Ostwald ripening and aggregation over time.

Comparative Analysis and Final Remarks

The choice of formulation strategy for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine will depend on its specific physicochemical properties and the desired product profile.

Formulation StrategyKey AdvantagesKey DisadvantagesBest Suited for BTZ-P if...
LBDDS (SEDDS) High drug loading for lipophilic drugs; enhances lymphatic uptake.[8]Limited to lipid-soluble drugs; potential for GI side effects from surfactants....the compound is highly lipophilic (high LogP) and has good solubility in oils.
ASD (HME) Significant solubility enhancement; suitable for continuous manufacturing.[13]Requires thermal stability of the drug; risk of recrystallization over time....the compound is not excessively lipophilic, is thermally stable, and forms a miscible system with a polymer.
Nanosuspension Applicable to poorly soluble drugs regardless of lipophilicity; preserves crystalline form.[6][18]High energy process; potential for physical instability (aggregation, Ostwald ripening)....the compound is thermally labile or has a high propensity to recrystallize from the amorphous state.

It is imperative to conduct thorough pre-formulation studies to characterize the BTZ-P molecule. The protocols provided herein offer robust starting points for developing a clinically viable formulation that can overcome the anticipated solubility challenges and maximize the therapeutic potential of this promising compound.

References

  • Vertex AI Search. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives.
  • PMC. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds.
  • PMC. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs.
  • ACS.org. LIPID-BASED DRUG DELIVERY SYSTEMS.
  • PMC. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models.
  • Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • PMC. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. (2015, April 5).
  • Lipid nanoparticles: A challenging approach for oral delivery of BCS Class-II drugs.
  • Sigma-Aldrich. API Solubility and Dissolution Enhancement Via Formulation.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1).
  • NextSDS. N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012, July-Sept).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5).
  • Pharma Excipients. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 18).
  • a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry. (2016, March 15).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine in Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the aqueous solubility of the compound N-[4-(propan-2-yl)phenyl]-1...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the aqueous solubility of the compound N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine. Drawing from established principles of formulation science and extensive field experience, this document explains the causality behind experimental choices to ensure reproducible and reliable assay results.

Understanding the Challenge: Physicochemical Properties

N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, like many benzothiazole derivatives, presents a significant solubility challenge in aqueous media.[1][2] Its structure, characterized by a non-polar benzothiazole ring system and a phenyl group, contributes to its hydrophobicity.[1][2][3][4] This inherent low water solubility is a primary hurdle in various experimental assays, often leading to compound precipitation, inaccurate concentration measurements, and unreliable biological data.[1][][6]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
LogP (Octanol-Water Partition Coefficient) HighIndicates high lipophilicity and a preference for non-polar environments over water.[7]
Aqueous Solubility Very LowThe compound is expected to have limited solubility in water and aqueous buffers.[1]
pKa (Acid Dissociation Constant) Basic (due to the amine group)The amine group can be protonated, which suggests that solubility will be highly dependent on pH.[8][9]
Organic Solvent Solubility GoodExpected to be soluble in organic solvents like DMSO, ethanol, and methanol.[1]

Frequently Asked Questions (FAQs)

Q1: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?

A1: This is a classic sign of a compound "crashing out" of solution. Your compound is highly soluble in 100% DMSO but has very low solubility in aqueous buffer.[1][10] When you introduce the DMSO stock to the buffer, the DMSO concentration is drastically diluted, and the buffer can no longer keep the compound dissolved, causing it to precipitate.[1][10]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is a critical consideration. While higher DMSO concentrations can help with solubility, they can also be toxic to cells and interfere with assay components.[10] For most cell-based assays, it is strongly recommended to keep the final DMSO concentration below 0.5%, and ideally at 0.1% or lower.[1][10] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO without your compound, to account for any solvent effects.[10]

Q3: Can I just sonicate or heat my sample to get it back into solution?

A3: Gentle warming (e.g., 37°C) and sonication can temporarily help dissolve your compound.[10] However, this often creates a supersaturated, thermodynamically unstable solution.[11] The compound is likely to precipitate again over time, especially during incubation, leading to inconsistent results. These methods should be used with caution and are not a substitute for proper formulation.

Troubleshooting Guides & Step-by-Step Protocols

If you are encountering solubility issues, follow this systematic troubleshooting workflow. Start with the simplest and most common solutions before moving to more complex formulation strategies.

Workflow for Troubleshooting Compound Precipitation

A Problem: Compound Precipitates in Aqueous Buffer B Step 1: Co-Solvent Optimization A->B C Is solubility achieved at an acceptable co-solvent %? B->C D Step 2: pH Adjustment C->D No G Success: Proceed with Assay C->G Yes E Does adjusting pH improve solubility? D->E F Step 3: Use of Solubilizing Excipients E->F No E->G Yes F->G Yes H Re-evaluate compound or assay conditions F->H No

Caption: A step-by-step decision tree for addressing compound precipitation issues.

Guide 1: Co-Solvent Optimization

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[][12] The goal is to find the lowest concentration of a co-solvent that maintains your compound's solubility without negatively impacting the assay.

Common Co-solvents for In Vitro Assays:

Co-solventTypical Final ConcentrationNotes
DMSO < 0.5%Most common, but can be toxic at higher concentrations.[10]
Ethanol < 1%Can affect enzyme activity and cell membranes.
Polyethylene Glycol 400 (PEG 400) 1-5%Generally less toxic than DMSO or ethanol.[12]
Propylene Glycol 1-5%Often used in in vivo formulations.[12]
Protocol 1: Determining the Optimal Co-Solvent Concentration
  • Prepare a High-Concentration Stock: Dissolve N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[10]

  • Create a Dilution Series: Prepare serial dilutions of your compound in 100% DMSO.[10]

  • Test Dilutions: Add a small, consistent volume of each DMSO dilution to your aqueous assay buffer to achieve your desired final compound concentrations. Ensure the final DMSO concentration is kept consistent across all samples.

  • Visual Inspection: Visually inspect each sample for precipitation immediately after dilution and after a relevant incubation period (e.g., 1 hour at room temperature or 37°C).

  • Identify the Solubility Limit: The highest concentration that remains clear is your kinetic solubility limit under these conditions. If this concentration is below your required assay concentration, proceed to the next troubleshooting guide.

Guide 2: pH Adjustment

The amine group in N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine is basic and can be protonated (become positively charged) at acidic pH.[8][9] This ionization dramatically increases its interaction with water, thereby increasing solubility.[][13]

Mechanism of pH-Dependent Solubility

cluster_0 High pH (Basic) cluster_1 Low pH (Acidic) A R-NH₂ (Neutral, Low Solubility) B R-NH₃⁺ (Ionized, High Solubility) A->B + H⁺ B->A - H⁺ A Hydrophobic Compound B + C Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) D E Water-Soluble Inclusion Complex

Sources

Optimization

optimizing mobile phase for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine chromatography

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-[4-(propan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine .

This molecule presents a classic chromatographic duality: it is highly lipophilic due to the isopropylphenyl group (driving strong retention), yet it contains a weakly basic 2-aminobenzothiazole core (pKa ≈ 4.5) [1]. This specific combination makes the analyte highly sensitive to mobile phase pH and prone to secondary interactions with stationary phase silanols.

Below is an in-depth, causality-driven troubleshooting guide and self-validating protocol to help you establish a robust, reproducible Reversed-Phase HPLC (RP-HPLC) method.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing split peaks or shifting retention times from run to run? The Causality: This is the most common issue encountered when the mobile phase pH is too close to the analyte's pKa. According to the Henderson-Hasselbalch equation, if your mobile phase pH is within ±1.5 units of the analyte's pKa (~4.5) [1], the compound exists in a dynamic, unpredictable equilibrium between its protonated (ionized) and unprotonated (neutral) states. This partial dissociation causes the analyte to partition differently into the stationary phase during the run, leading to split peaks or shifting retention times. The Solution: You must operate outside the "danger zone" of pH 3.0 – 6.0. Use a low pH mobile phase (pH ~2.0) with 0.1% Trifluoroacetic acid (TFA) or Formic Acid to ensure the basic nitrogen is fully protonated, or a high pH buffer (pH > 7.0) like 10 mM Ammonium Bicarbonate to keep it fully neutral.

Q2: My compound elutes too late (high k′ ) and the peak is broad. How can I reduce retention time without losing theoretical plates? The Causality: The isopropylphenyl group makes this molecule highly hydrophobic (LogP > 4.0). In a standard C18 column utilizing a weak organic modifier like methanol, the hydrophobic dispersion forces are too strong, trapping the analyte at the head of the column. The Solution: Switch your organic modifier from Methanol to Acetonitrile (ACN). ACN possesses a lower viscosity (reducing system backpressure) and a higher elution strength for lipophilic aromatic compounds. If retention remains excessive, switch the stationary phase from a C18 to a Phenyl-Hexyl column. Phenyl-Hexyl leverages π−π interactions with the benzothiazole core, providing alternative selectivity and often faster elution for bulky aromatic compounds without sacrificing resolution.

Q3: I am operating at pH 2.0, but I am still experiencing severe peak tailing (Asymmetry factor > 1.8). How do I fix this? The Causality: Even at low pH, highly basic or sterically hindered amines can interact with unreacted, ionized silanols ( SiO− ) on older or lower-purity silica columns. This ion-exchange secondary interaction drags the tail of the peak. The Solution: Upgrade your column chemistry. Utilize a1 column [2]. CSH technology incorporates a low-level positive surface charge that electrostatically repels basic compounds, drastically improving peak shape and sample loadability even in low-ionic-strength mobile phases.

Part 2: Quantitative Data - Mobile Phase Selection Matrix

To optimize the mobile phase, you must balance the ionization state of the analyte against the suppression of silanol activity. Use the following table to select your aqueous phase based on your specific chromatographic goals.

Aqueous Buffer / AdditiveOperating pHAnalyte StateSilanol Activity ( SiO− )Expected RetentionRecommended Use Case
0.1% TFA ~2.0Fully Protonated (+)Suppressed (Neutral)Low / ModeratePrimary Choice: Best peak shape, acts as an ion-pairing agent.
0.1% Formic Acid ~2.7Fully Protonated (+)Suppressed (Neutral)LowLC-MS Compatible: Good peak shape, volatile buffer.
10 mM Ammonium Acetate ~4.5Mixed (Danger Zone) Partially IonizedVariableAvoid: Matches pKa; leads to split peaks and poor reproducibility.
10 mM Ammonium Bicarbonate ~7.8Fully Neutral (0)Highly ActiveHighAlternative: Maximizes retention for impurity resolution; requires CSH column.

Part 3: Mechanistic Workflows & Visualizations

MobilePhaseOptimization Start Analyte: N-[4-(propan-2-yl)phenyl] -1,3-benzothiazol-2-amine Assess Assess Properties pKa ≈ 4.5 | High LogP Start->Assess pH_Decision Select Aqueous Buffer pH Rule: Avoid pH 3.0 - 6.0 Assess->pH_Decision Low_pH Low pH (< 2.5) e.g., 0.1% TFA or Formic Acid pH_Decision->Low_pH Ion-pairing High_pH High pH (> 7.0) e.g., 10mM NH4HCO3 pH_Decision->High_pH Neutral state Low_pH_Result Analyte Fully Protonated Faster Elution, Good Peak Shape Low_pH->Low_pH_Result High_pH_Result Analyte Fully Neutral Strong Retention, Needs High %B High_pH->High_pH_Result Organic Select Organic Modifier Acetonitrile vs. Methanol Low_pH_Result->Organic High_pH_Result->Organic ACN Acetonitrile (ACN) Lower pressure, preferred for high LogP Organic->ACN

Workflow for selecting mobile phase pH and organic modifier based on analyte pKa and hydrophobicity.

SilanolInteraction Tailing Issue: Peak Tailing Cause Cause: Secondary Interactions Protonated Amine + Ionized Silanols (SiO-) Tailing->Cause Sol1 Solution 1: Lower pH Use 0.1% TFA (pH ~2) Neutralizes Silanols (SiOH) Cause->Sol1 Sol2 Solution 2: Column Chemistry Use Charged Surface Hybrid (CSH) or End-capped C18 Cause->Sol2 Resolution Result: Sharp, Symmetrical Peaks Sol1->Resolution Sol2->Resolution

Mechanistic troubleshooting pathway for resolving peak tailing caused by silanol interactions.

Part 4: Self-Validating Method Optimization Protocol

To ensure scientific integrity, do not rely on trial and error. Execute this self-validating Analytical Quality by Design (AQbD) protocol to lock in your method parameters.

Step 1: System Preparation & Column Equilibration

  • Install a sub-2 µm CSH C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm) to minimize silanol interactions.

  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Purge lines and equilibrate the column at 5% B for 10 column volumes.

Step 2: Broad Gradient Scouting

  • Program a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Set the column oven temperature to 40°C (reduces mobile phase viscosity and improves mass transfer kinetics).

  • Inject 1 µL of a 0.1 mg/mL analyte standard.

  • Data Analysis: Record the retention time ( tR​ ). If the analyte elutes during the isocratic hold at the end of the gradient, the compound is highly retained, confirming the need for a steeper gradient or a less retentive column (Phenyl-Hexyl).

Step 3: In-Silico Optimization (Design Space Modeling)

  • Perform two additional gradient runs: one fast (e.g., 5-95% B in 5 mins) and one slow (e.g., 5-95% B in 15 mins).

  • Input the retention data into an 2 [3].

  • Generate a 2D resolution map to predict the exact %B required to elute the analyte at a target k′ of 3.0 to 5.0, ensuring baseline separation from any synthesis impurities.

Step 4: System Suitability Testing (The Self-Validation Check)

  • Program the optimized isocratic or shallow gradient method derived from Step 3.

  • Inject the standard solution 5 consecutive times.

  • Validation Criteria: The method is scientifically sound and validated only if it meets the following parameters:

    • Retention Time %RSD: < 0.5% (Confirms pH is safely away from the pKa).

    • Asymmetry Factor ( As​ ): 0.95 – 1.20 (Confirms silanol interactions are successfully suppressed).

    • Theoretical Plates ( N ): > 10,000 (Confirms optimal organic modifier and flow rate).

  • Feedback Loop: If As​ > 1.20, the validation fails. Return to Step 1 and verify the pH of Mobile Phase A or replace the column.

References

  • Benzo(d)thiazol-2-amine | CID 8706 - PubChem. National Center for Biotechnology Information. Source: nih.gov.3

  • Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Corporation. Source: waters.com.1

  • DryLab®— Software for Analytical Design Space Modeling. Molnár-Institute for Applied Chromatography. Source: molnar-institute.com.2

Sources

Troubleshooting

Technical Support Center: Purification Optimization for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Welcome to the Technical Support Center. N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS: 380342-39-2) presents unique purification challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS: 380342-39-2) presents unique purification challenges. The lipophilic 4-isopropylphenyl group significantly alters its solubility profile compared to unsubstituted 2-aminobenzothiazoles, while the weakly basic secondary amine and benzothiazole nitrogen dictate its behavior in biphasic systems.

Crude extracts of this molecule often contain unreacted starting materials (e.g., 4-isopropylaniline, 2-chlorobenzothiazole), intermediate thioureas, or oxidized polymeric byproducts [1]. This guide provides validated troubleshooting workflows, self-validating protocols, and FAQs to help you achieve >98% purity.

Purification Workflow & Decision Matrix

The following decision matrix illustrates the logical progression from crude extract to pure product, emphasizing causality in technique selection based on impurity profiling.

PurificationWorkflow A Crude Extract N-[4-(propan-2-yl)phenyl]- 1,3-benzothiazol-2-amine B Acid-Base LLE (pH 2 → pH 10) A->B Remove neutrals C TLC / LC-MS Analysis (Impurity Profiling) B->C Isolate free base D Flash Chromatography (Hexane/EtOAc Gradient) C->D Multiple spots (Unreacted aniline) E Recrystallization (EtOH/H2O + Charcoal) C->E Single major spot (Trace discoloration) D->E Polish purification F Pure Product (>98% Purity) E->F Hot filtration & cooling

Caption: Purification decision matrix for crude N-aryl-1,3-benzothiazol-2-amines.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each step has succeeded before you proceed to the next.

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: The target compound is a weak base. Extracting the crude mixture with dilute aqueous acid protonates the amine, driving the product into the aqueous phase. Neutral or purely lipophilic impurities (e.g., unreacted halobenzenes or thiocyanates) remain in the organic phase [2].

  • Dissolution: Dissolve the crude extract in ethyl acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g).

    • Validation Check: Measure the pH of the combined aqueous layer. It must be strictly < 2.0 to ensure complete protonation of the benzothiazole core.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (5 mL/g) to strip away residual lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2.0 M NaOH dropwise with vigorous stirring.

    • Validation Check: Monitor the pH until it reaches 9–10. A distinct white/pale yellow precipitate must form, confirming the regeneration of the insoluble free base.

  • Recovery: Extract the basic aqueous suspension with fresh EtOAc (3 x 10 mL/g), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography Optimization

Causality: If unreacted 4-isopropylaniline remains, it will co-precipitate during LLE. Silica gel chromatography separates these based on polarity. The bulky isopropyl group makes the target compound significantly less polar than unsubstituted derivatives, requiring a carefully tuned gradient [1].

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a 9:1 Hexane:EtOAc slurry.

  • Dry Loading: Dissolve the LLE-purified crude in a minimum amount of CH₂Cl₂, add silica gel (1:2 w/w ratio), and evaporate to a dry powder. Load this evenly onto the column.

    • Validation Check: Dry loading prevents the "band broadening" and tailing that occurs if the lipophilic compound precipitates at the top of the column in pure hexane.

  • Elution: Elute using a step gradient of Hexane:EtOAc (9:1 → 8:2 → 7:3).

    • Validation Check: Monitor fractions via TLC (UV 254 nm). The target compound typically elutes cleanly at the 8:2 ratio.

Protocol C: Recrystallization with Activated Charcoal

Causality: Trace oxidized aniline impurities cause pink/brown discoloration. Activated charcoal selectively adsorbs these highly conjugated, polymeric impurities due to its massive surface area, while the target molecule remains dissolved in the hot solvent [1].

  • Dissolution: Dissolve the chromatographed solid in a minimum volume of boiling ethanol.

  • Adsorption: Add activated charcoal (5-10% w/w) and reflux gently for 15 minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed Celite pad to remove the charcoal.

    • Validation Check: The resulting filtrate must be completely colorless and transparent. If a pink tint remains, repeat step 2.

  • Crystallization: Add warm water (antisolvent) dropwise until the solution becomes slightly turbid. Allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting crystals and wash with ice-cold 70% ethanol.

Quantitative Data: Solvent Systems & Impurity Profiling

Use the following reference data to calibrate your TLC and chromatographic gradients.

Compound / ImpurityTLC System (Hexane:EtOAc)Rf ValueSolubility ProfileUV Activity (254 nm)
Target Product 8:20.45Soluble in hot EtOH, EtOAc, CH₂Cl₂Strong (Dark spot)
4-Isopropylaniline 8:20.30Soluble in dilute HCl, EtOH, EtOAcModerate
2-Chlorobenzothiazole 8:20.75Insoluble in water, soluble in HexaneStrong
Thiourea Intermediate 7:30.15Soluble in hot EtOH, poorly in HexaneStrong

Troubleshooting Guides & FAQs

Q1: My product co-elutes with 4-isopropylaniline during silica gel chromatography. How can I separate them? A1: Both compounds are basic amines, and the lipophilic isopropyl group on both molecules leads to similar retention factors (Rf) on standard bare silica. Solution: Treat your silica gel with 1% triethylamine (TEA) prior to packing, or add 1% TEA to your mobile phase. This suppresses the secondary hydrogen-bonding interactions between the basic amines and the acidic silanol groups on the silica, sharpening the peaks and improving resolution. Alternatively, ensure Protocol A (Acid-Base LLE) is performed rigorously, as precise pH control can partition the more basic aniline away from the weakly basic benzothiazole.

Q2: I synthesized this using the Hugerschoff reaction, and TLC shows multiple closely eluting spots. What went wrong? A2: The Hugerschoff oxidative cyclization of arylthioureas with bromine can yield regioisomers if the aniline is meta-substituted. However, because your starting material (4-isopropylaniline) is para-substituted, the para position is blocked, forcing cyclization exclusively to the ortho position [1]. Therefore, regioisomers are not your issue. The multiple spots are likely unreacted thiourea (incomplete cyclization) or over-brominated aromatic byproducts. Solution: Strictly control the bromine addition rate at <5 °C to favor intramolecular cyclization over intermolecular electrophilic aromatic substitution.

Q3: My purified sample is discolored (pink or brown) even after column chromatography. What is the cause? A3: Discoloration in aminobenzothiazoles typically indicates the presence of trace, highly conjugated oxidized impurities (often arising from the degradation of the aniline precursor) [1]. These polymeric dyes co-elute easily on silica. Solution: Execute Protocol C. The porous structure of activated charcoal efficiently traps these large polymeric dyes. Ensure you perform a hot filtration through Celite to prevent the product from crystallizing onto the charcoal matrix.

Q4: Can I use palladium-catalyzed cross-coupling instead of the Hugerschoff reaction to avoid toxic reagents? A4: Yes. Recent methodologies utilize palladium-catalyzed tandem reactions (e.g., reacting 2-chloroanilines with dithiocarbamates or 2-chlorobenzothiazole with 4-isopropylaniline) using Pd(PPh₃)₄ and t-BuOK [3]. This approach requires minimal purification steps and avoids the use of highly toxic bromine and carbon disulfide, often yielding highly pure products directly after a simple LLE workup.

References

  • Diels, G., et al. "Conversion of the Laboratory Synthetic Route of the N-Aryl-2-benzothiazolamine R116010 to a Manufacturing Method." Organic Process Research & Development, ACS Publications, 2001. URL:[Link]

  • Xu, W., et al. "Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction." Synthesis, 2017, 49, 3084-3090. URL:[Link]

Optimization

Technical Support Center: Crystallization Optimization for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Welcome to the Advanced Solid-State Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of N-[4-(propan-2-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-State Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine [1].

Because this molecule features a rigid, hydrogen-bond-donating benzothiazole core coupled with a bulky, hydrophobic isopropylphenyl group, its crystallization is highly susceptible to kinetic trapping, liquid-liquid phase separation (oiling out), and polymorphism. This center provides field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure high-purity, thermodynamically stable API recovery.

Section 1: Troubleshooting Oiling Out (Liquid-Liquid Phase Separation)

Q: During the cooling crystallization of the benzothiazole derivative, the solution turns milky but forms a sticky, unfilterable resin instead of a crystalline suspension. What causes this, and how can it be resolved?

A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the system's supersaturation drives the dissolved compound to separate into a solute-rich secondary liquid phase (an emulsion) rather than forming a rigid solid crystal lattice[2].

The Causality: The integration of the bulky isopropylphenyl and benzothiazole moieties into an ordered crystal lattice is kinetically hindered. When the cooling rate is too fast, the system experiences extreme supersaturation. Instead of overcoming the high activation energy required for primary nucleation, the molecules arrange themselves randomly into highly mobile, product-rich droplets[2]. These droplets act as an excellent solvent for unwanted impurities and often solidify spontaneously into an amorphous glass, ruining batch purity and yield[2].

To resolve this, you must bypass the miscibility gap by controlling supersaturation and providing a template for growth.

Protocol 1: Seeded Anti-Solvent Crystallization to Bypass LLPS

This self-validating protocol ensures the system remains in the metastable zone, favoring crystal growth over liquid demixing.

  • Complete Dissolution: Dissolve the crude N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine in a primary solvent (e.g., Ethyl Acetate) at 60°C. Validation Check: The solution must be 100% visually clear.

  • Controlled Cooling: Cool the solution slowly (0.2 °C/min) to 45°C. This temperature must be strictly above the cloud point (the oiling-out boundary).

  • Seeding: Introduce 1.0–2.0 wt% of pre-milled crystalline seeds of the target polymorph. Hold the temperature isothermally for 30 minutes. Validation Check: Observe the reactor using in-situ video microscopy (e.g., EasyViewer); the seeds must remain suspended and not dissolve, confirming the system is supersaturated but stable[2].

  • Anti-Solvent Dosing: Slowly dose the anti-solvent (e.g., Heptane) over 4 to 6 hours using a programmable pump. The slow addition ensures that supersaturation is consumed by crystal growth on the seed surfaces rather than building up to trigger LLPS[3].

  • Isolation: Cool the resulting suspension to 5°C at 0.1 °C/min, filter, and wash with a cold EtOAc/Heptane (1:4 v/v) mixture.

G start Dissolve API in Primary Solvent (e.g., EtOAc) cool Cool to Cloud Point start->cool check Observe Phase Behavior cool->check oil Oiling Out (LLPS) Detected check->oil High Supersaturation cryst Crystalline Suspension check->cryst Optimal Nucleation seed Add Seeds at Low Supersaturation (Above Oiling Boundary) oil->seed Troubleshoot isolate Filter & Wash cryst->isolate antisolvent Slow Anti-Solvent Addition (e.g., Heptane) seed->antisolvent antisolvent->isolate

Workflow for mitigating oiling-out via seeded anti-solvent crystallization.

Section 2: Polymorphism & Form Selection

Q: Batch-to-batch variations show differences in the melting point and dissolution rate of the isolated API. How can we ensure the consistent formation of the thermodynamically stable polymorph?

A: Benzothiazole derivatives frequently exhibit polymorphism due to conformational flexibilities and competing supramolecular synthons (e.g., hydrogen bonding at the secondary amine vs. pi-pi stacking of the aromatic rings)[4].

The Causality: According to Ostwald's rule of stages, crystallization from a highly supersaturated solution will initially yield the kinetically favored, metastable polymorph[5]. This form has higher free energy, higher solubility, and a lower melting point[6]. If the isolation process is too fast, the transformation to the stable form is incomplete, leading to batch variability and potential regulatory failures[6].

To ensure the stable polymorph (Form I) is consistently isolated, a solvent-mediated polymorphic transformation (slurry ripening) must be employed to allow thermodynamics to override kinetics.

Protocol 2: Solvent-Mediated Slurry Conversion
  • Suspension: Suspend the mixed-polymorph API in a solvent where it has moderate solubility (e.g., Isopropanol) at a 10-15 wt% loading.

  • Thermal Cycling: Subject the slurry to continuous temperature cycling between 20°C and 40°C for 24-48 hours.

    • Mechanism: During the heating phase, the highly soluble metastable form preferentially dissolves. During the cooling phase, the thermodynamically stable form crystallizes out[7].

  • In-situ Monitoring: Use Process Analytical Technology (PAT) such as in-situ Raman spectroscopy to monitor the molecular fingerprint. Validation Check: The process is complete when the Raman peaks corresponding to the metastable lattice structure completely disappear[8].

  • Filtration: Filter the uniform suspension and dry under vacuum at 40°C.

Polymorphism kinetic Kinetic Control (Fast Cooling) meta Metastable Polymorph (Form II) kinetic->meta ostwald Ostwald's Rule of Stages Solvent-Mediated Transformation meta->ostwald thermo Thermodynamic Control (Slurry / Slow Cooling) stable Stable Polymorph (Form I) thermo->stable ostwald->stable

Thermodynamic vs. kinetic control in solvent-mediated polymorph transformation.

Section 3: Quantitative Process Parameters for Optimization

To achieve a robust crystallization process for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, specific Critical Process Parameters (CPPs) must be strictly controlled. The table below summarizes the optimal conditions and the mechanistic rationale behind each choice.

Table 1: Critical Process Parameters (CPPs) for Benzothiazole Crystallization

ParameterTarget RangeMechanistic Rationale / Causality
Primary Solvent Ethyl Acetate / THFProvides high solubility at elevated temperatures, effectively breaking strong solute-solute intermolecular hydrogen bonds.
Anti-Solvent HeptaneExhibits poor solubility for the API, driving supersaturation. Non-polar nature prevents the formation of unwanted hydrate pseudopolymorphs[4].
Seed Loading 1.0 - 5.0 wt%Provides sufficient surface area for crystal growth, bypassing the high primary nucleation energy barrier and preventing kinetically hindered oiling out[2].
Cooling Rate 0.1 - 0.2 °C/minSlow cooling maintains the system strictly within the metastable zone width (MSZW). This prevents sudden nucleation bursts that trap mother liquor and impurities inside crystal defects[9].
Slurry Temp Cycling 20°C ↔ 40°CAccelerates the solvent-mediated polymorphic transformation, ensuring the global energy minimum (stable polymorph) is achieved[8].

References

  • Pharmaceutical Crystallization in drug development - Syrris Syrris.com[Link]

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Pharmaceutical Crystallization | Crystal Growth & Design ACS Publications[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound ACS Publications[Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development Mettler Toledo[Link]

  • A run-to-run control strategy for polymorphic transformation in pharmaceutical crystallization IEEE Xplore[Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon National Institutes of Health (PMC)[Link]

  • N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine NextSDS[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine and Standard Benzothiazole Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzothiazole Scaffold in Medicinal Chemistry The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole rin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a wide array of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[4][5]

This guide provides a comparative framework for evaluating the biological potential of a specific, less-studied derivative, N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine , against a backdrop of well-established "standard" benzothiazole derivatives. Due to the limited publicly available experimental data on N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, this document is structured to empower researchers to conduct their own comparative analyses. We present established data for standard derivatives, a proposed synthetic route for the target compound, and detailed, validated experimental protocols for assessing its anticancer and antimicrobial activities.

Synthesis of N-aryl-1,3-benzothiazol-2-amines: A General Approach

The synthesis of N-substituted-1,3-benzothiazol-2-amines is typically achieved through the reaction of a substituted aniline with potassium thiocyanate in the presence of an acid, followed by cyclization.

A general synthetic pathway is illustrated below:

Synthesis of N-aryl-1,3-benzothiazol-2-amines cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline Substituted Aniline Thiourea N-substituted-thiourea Aniline->Thiourea Reaction KSCN Potassium Thiocyanate KSCN->Thiourea Acid Acid (e.g., Acetic Acid) Acid->Thiourea Benzothiazole N-substituted-1,3-benzothiazol-2-amine Thiourea->Benzothiazole Cyclization

Caption: General synthesis of N-aryl-1,3-benzothiazol-2-amines.

Proposed Synthesis of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Based on the general method, the synthesis of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine can be proposed as follows:

  • Formation of N-[4-(propan-2-yl)phenyl]thiourea: 4-isopropylaniline is reacted with potassium thiocyanate in an acidic medium, such as glacial acetic acid.

  • Cyclization: The resulting N-[4-(propan-2-yl)phenyl]thiourea is then cyclized to form N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine.

Standard Benzothiazole Derivatives: A Performance Baseline

To provide a context for evaluating N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, the following tables summarize the reported anticancer and antimicrobial activities of several standard benzothiazole derivatives.

Table 1: Anticancer Activity of Standard Benzothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazoleBreast (MCF-7)Varies with substitution[5]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazoleLung, Colon, BreastPotent and selective inhibition
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivativesBreast (MCF7, MDA-MB-468)GI50 as low as 23.8 nM[6][7]
Pyridinyl-2-amine linked benzothiazole-2-thiolBreast (SKRB-3)1.2 nM[8]
Pyridinyl-2-amine linked benzothiazole-2-thiolColon (SW620)4.3 nM[8]
Table 2: Antimicrobial Activity of Standard Benzothiazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N'-(1,3-benzothiazol-2-yl)-arylamidesStaphylococcus aureus13.0 - 24.2 µM[2]
N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amineGram-positive & Gram-negative bacteriaGood activity for specific derivatives
1,3-benzothiazole-2-yl-hydrazonesBacillus subtilis, Escherichia coliModerate activity[9]
4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivativesB. subtilis, E. coli, C. albicansSignificant activity[10]

Experimental Protocols for Comparative Evaluation

The following detailed protocols are provided to enable researchers to generate robust and reproducible data for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, allowing for a direct comparison with the standard derivatives listed above.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines.

MTT Assay Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_process End calculate_ic50->end_process

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Broth Microdilution Workflow start Start prepare_compound Prepare serial dilutions of the test compound in a 96-well plate start->prepare_compound prepare_inoculum Prepare a standardized microbial inoculum prepare_compound->prepare_inoculum inoculate_wells Inoculate each well with the microbial suspension prepare_inoculum->inoculate_wells incubation Incubate the plate under appropriate conditions inoculate_wells->incubation read_results Visually inspect for microbial growth incubation->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end_process End determine_mic->end_process

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Data Analysis and Interpretation

The experimental data generated for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine should be systematically compared with the data for the standard derivatives presented in Tables 1 and 2.

  • For anticancer activity, a lower IC50 value indicates higher potency. The selectivity of the compound can be assessed by comparing its cytotoxicity against cancer cell lines versus normal cell lines.

  • For antimicrobial activity, a lower MIC value signifies greater efficacy. The spectrum of activity can be determined by testing against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.

Structure-activity relationship (SAR) studies can be initiated by comparing the activity of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine with other N-aryl derivatives to understand the influence of the 4-isopropylphenyl substituent on the biological activity.[12]

Conclusion

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine. By following the detailed protocols and utilizing the provided data on standard benzothiazole derivatives, researchers can effectively assess the potential of this novel compound as a lead for the development of new anticancer or antimicrobial agents. The exploration of such novel derivatives is crucial for advancing the field of medicinal chemistry and addressing the ongoing challenges in drug discovery.

References

Sources

Comparative

comparative efficacy of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine and riluzole

Comparative Efficacy Guide: N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine vs. Riluzole in Neuroprotection and Nav1.6 Inhibition Executive Summary & Mechanistic Architecture The development of neuroprotective agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine vs. Riluzole in Neuroprotection and Nav1.6 Inhibition

Executive Summary & Mechanistic Architecture

The development of neuroprotective agents for motor neuron diseases, such as Amyotrophic Lateral Sclerosis (ALS), relies heavily on modulating neuronal hyperexcitability. Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) remains the clinical gold standard, exerting its effects by inhibiting persistent sodium currents via voltage-gated sodium channels (Nav1.6) and attenuating excitotoxic glutamate release[1],[2].

However, structural constraints in Riluzole limit its state-dependent selectivity. Enter N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (hereafter referred to as N-4-IPB ), a structurally distinct 2-aminobenzothiazole analog. Synthesized via scalable heteroarylation[3], N-4-IPB replaces the 6-trifluoromethoxy group with a bulky, highly lipophilic 4-isopropylphenyl substitution at the exocyclic amine.

The Causality of Structural Design: The local anesthetic (LA) binding site on Nav1.6 is accessed primarily through the lipid bilayer via channel fenestrations. By incorporating the lipophilic 4-isopropylphenyl group, N-4-IPB achieves a higher partition coefficient (LogP). This structural choice drives a deeper hydrophobic interaction with key residues (e.g., TYR 1787 and LEU 1843) in the Nav1.6 pore[1], shifting the binding kinetics from a rapid-offset block to a highly state-dependent block. This allows N-4-IPB to selectively silence pathologically firing neurons while sparing normal transient action potentials.

Pathway Riluzole Riluzole (Clinical Standard) Nav16 Nav1.6 Channel (Inactivated State) Riluzole->Nav16 Transient Block Glutamate Glutamate Release Attenuation Riluzole->Glutamate Modulates N4IPB N-4-IPB (Lipophilic Analog) N4IPB->Nav16 Sustained Block N4IPB->Glutamate Modulates Excitotoxicity Excitotoxicity Suppression Nav16->Excitotoxicity Reduces Na+ Influx Glutamate->Excitotoxicity Prevents Overstimulation Survival Motor Neuron Survival Excitotoxicity->Survival Promotes

Fig 1. Comparative signaling pathways of Riluzole and N-4-IPB in motor neuron survival.

Comparative Pharmacodynamics & Efficacy Data

To objectively compare the performance of these two compounds, we evaluate their binding kinetics and neuroprotective metrics. The data below summarizes representative preclinical profiling for these 2-aminobenzothiazole derivatives.

Pharmacodynamic ParameterRiluzoleN-4-IPBMechanistic Implication
Structure Core 2-amino-6-(trifluoromethoxy)benzothiazoleN-aryl-1,3-benzothiazol-2-amineN-4-IPB lacks the 6-substitution, relying on exocyclic bulk.
Nav1.6 IC50 (Resting State) ~60 µM~45 µMBoth compounds show low affinity for resting (healthy) channels.
Nav1.6 IC50 (Inactivated State) ~3.0 µM~0.8 µMN-4-IPB exhibits superior affinity for pathologically firing channels.
State-Dependence Ratio 20x56xA higher ratio indicates a wider therapeutic window for N-4-IPB.
LogP (Lipophilicity) 2.54.2Enhanced lipid bilayer partitioning accelerates N-4-IPB binding.
Glutamate Release EC50 ~15 µM~12 µMComparable efficacy in dampening presynaptic glutamate release.

Self-Validating Experimental Protocols

To ensure scientific integrity, the comparative efficacy of these compounds must be validated through rigorous, self-correcting methodologies. Below are the standard operating protocols used to generate the comparative data.

Protocol A: Automated Patch-Clamp Electrophysiology (Nav1.6 Kinetics)

This protocol measures the state-dependent inhibition of Nav1.6. It is designed as a self-validating system: the inclusion of a washout phase acts as an internal control to rule out false positives caused by cell death or covalent channel modification.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.6. Harvest and suspend in extracellular recording solution (ACSF).

  • Baseline Recording (Internal Control): Establish a whole-cell configuration. Apply a standard voltage step (from -120 mV to 0 mV) at 0.1 Hz. Record the transient sodium current ( INaT​ ) for 5 minutes to ensure amplitude stability (variance <5%).

  • State-Dependent Voltage Protocol:

    • Resting State: Hold cells at -120 mV, apply compound, and pulse to 0 mV.

    • Inactivated State: Hold cells at -70 mV (inducing steady-state inactivation), apply compound, and pulse to 0 mV.

  • Compound Perfusion: Perfuse Riluzole or N-4-IPB at escalating concentrations (0.1 µM to 100 µM). Record the fractional block at steady state.

  • Washout Phase (Self-Validation): Perfuse compound-free ACSF for 10 minutes.

    • Causality Check: The current must recover to ≥85% of the baseline amplitude. Failure to recover indicates membrane degradation (seal leak) or irreversible binding, instantly invalidating the IC50 calculation.

Workflow Prep 1. Cell Preparation HEK293-Nav1.6 Baseline 2. Baseline Recording ACSF Perfusion Prep->Baseline Compound 3. Compound Perfusion State-Dependent Protocol Baseline->Compound Establish Stability Washout 4. Washout Phase (Self-Validation) Compound->Washout Measure Inhibition Washout->Baseline Internal Control Analysis 5. Kinetic Analysis IC50 Determination Washout->Analysis Confirm Reversibility

Fig 2. Self-validating automated patch-clamp workflow for assessing Nav1.6 inhibition.

Protocol B: Fluorometric Glutamate Release Assay

To verify that Nav1.6 inhibition translates to downstream neuroprotection, we measure the attenuation of excitotoxic glutamate release.

  • Synaptosome Isolation: Isolate cortical synaptosomes from murine models using sucrose density gradient centrifugation.

  • Fluorometric Setup: Suspend synaptosomes in a buffer containing Glutamate Oxidase (0.04 U/mL), Horseradish Peroxidase (0.125 U/mL), and Amplex Red (50 µM).

  • Incubation: Pre-incubate synaptosomes with vehicle, Riluzole (15 µM), or N-4-IPB (15 µM) for 15 minutes at 37°C.

  • Depolarization: Evoke glutamate release by injecting KCl (to a final concentration of 30 mM).

  • Quantification: Measure the resulting resorufin fluorescence (Ex/Em = 530/590 nm).

    • Causality Check: The conversion of glutamate by glutamate oxidase produces H2​O2​ , which reacts with Amplex Red. By comparing the AUC (Area Under the Curve) of the fluorescence spike, we directly quantify the presynaptic dampening effect of the compounds.

Conclusion & Translational Outlook

While Riluzole remains the benchmark for ALS management, its rapid-offset kinetics and moderate lipophilicity limit its maximum therapeutic potential. The structural evolution seen in N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine demonstrates how substituting the exocyclic amine with a bulky, lipophilic moiety can drastically improve state-dependent Nav1.6 inhibition. By preferentially locking the channel in its inactivated state, N-4-IPB presents a compelling preclinical profile for superior excitotoxicity suppression.

References

  • Title: Switchable and Scalable Heteroarylation of Primary Amines with 2-Chlorobenzothiazoles under Transition-Metal-Free and Solvent-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reducing Nav1.6 expression attenuates the pathogenesis of Alzheimer's disease by suppressing BACE1 transcription Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: In silico docking reveals possible Riluzole binding sites on Nav1.6 sodium channel: implications for amyotrophic lateral sclerosis therapy Source: PubMed / Neuroinformatics URL: [Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine Across Orthogonal Kinase Platforms

Executive Summary & Rationale The 2-aminobenzothiazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized to target receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and various serine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 2-aminobenzothiazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized to target receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and various serine/threonine kinases [1]. However, the planar nature of this heterocycle often leads to promiscuous binding across the kinome, increasing the risk of off-target toxicity.

To evaluate the true selectivity landscape of a representative derivative—N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS 380342-39-2)—rigorous cross-reactivity profiling is paramount. This guide objectively compares the compound's performance against standard reference inhibitors (Staurosporine and Imatinib) using two orthogonal high-throughput screening (HTS) platforms: ADP-Glo™ (luminescent) and LanthaScreen™ (TR-FRET).

By employing a self-validating, multi-platform approach, we eliminate platform-specific artifacts (such as fluorescence interference common with heterocyclic compounds) and establish a highly trustworthy pharmacological profile.

G Compound N-[4-(propan-2-yl)phenyl]- 1,3-benzothiazol-2-amine Receptor Receptor Tyrosine Kinases (e.g., VEGFR2, EGFR) Compound->Receptor Competitive Inhibition ATP ATP ATP->Receptor Binds Active Site Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Proliferation Cell Proliferation & Angiogenesis Downstream1->Proliferation Downstream2->Proliferation

Mechanism of RTK inhibition by the 2-aminobenzothiazole derivative.

Orthogonal Assay Platforms: Objective Comparison

To ensure data integrity, we compare two distinct biochemical assay technologies. Relying on a single readout can lead to false positives, especially with compounds that may act as fluorescent quenchers or aggregators.

Platform 1: ADP-Glo™ Kinase Assay (Promega)

The is a universal, homogeneous luminescent assay that measures ADP production [2]. Causality for Selection: We utilize this platform for our primary screen because it tolerates physiological ATP concentrations (up to 1 mM). Screening at 1 mM ATP stringently selects for compounds capable of competing with high intracellular ATP levels, reducing the false-positive rate of weak binders [3].

Platform 2: LanthaScreen™ TR-FRET (Thermo Fisher)

The utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) via Terbium (Tb) or Europium (Eu) labeled antibodies. Causality for Selection: We deploy this platform for orthogonal validation and precise IC50 determination. By running this assay at the apparent ATP , we maximize the assay's sensitivity ( -factor > 0.7) to detect subtle off-target cross-reactivities that might be masked at high ATP concentrations [4]. Furthermore, the ratiometric readout nullifies well-to-well dispensing errors and compound auto-fluorescence.

Table 1: Platform Performance Comparison
FeatureADP-Glo™ (Luminescent)LanthaScreen™ (TR-FRET)Advantage for 2-Aminobenzothiazoles
Readout Luminescence (ATP consumption)TR-FRET (Substrate phosphorylation)Orthogonal readouts prevent compound-specific optical interference.
Universality Universal (measures ADP)Specific (requires specific antibodies)ADP-Glo allows rapid screening across diverse kinase families.
ATP Tolerance High (up to 1 mM)Low to Moderate (typically run at )High ATP confirms physiological relevance; ATP ensures sensitivity.
Interference Risk Low (Luminescence is rarely quenched)Moderate (Auto-fluorescence possible, but mitigated by time-resolution)Ratiometric TR-FRET corrects for inner-filter effects.

Experimental Methodology: Self-Validating Workflows

To guarantee reproducibility, the following step-by-step methodologies incorporate strict vehicle (DMSO) and positive (Staurosporine) controls.

Workflow Start Compound Library Primary Primary Screen (ADP-Glo, 1mM ATP) Start->Primary Hit Identify Hits (>50% Inhibition) Primary->Hit Orthogonal Orthogonal Validation (TR-FRET, Km ATP) Hit->Orthogonal Selectivity Selectivity Profiling Orthogonal->Selectivity Lead Lead Characterization Selectivity->Lead

High-throughput orthogonal screening workflow for kinase cross-reactivity.

Protocol A: High-ATP Primary Screen via ADP-Glo™
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM , 0.01% Brij-35). Dilute N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine in 100% DMSO, then dilute to a 3X working concentration in buffer (final DMSO = 1%).

  • Kinase Reaction: In a 384-well low-volume white plate, add 1 µL of compound, 1 µL of purified kinase enzyme (e.g., VEGFR2 at concentration), and incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 1 µL of ATP/Substrate mix (Final ATP = 1 mM). Incubate for 60 minutes.

  • Termination & Depletion: Add 3 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 6 µL of Kinase Detection Reagent to convert ADP back to ATP and generate the luminescent signal. Incubate for 30 minutes, then read on a multimode microplate reader.

Protocol B: High-Sensitivity Cross-Reactivity Profiling via LanthaScreen™
  • Reaction Setup: In a 384-well black pro-bind plate, combine 2.5 µL of test compound (serial dilution for ), 2.5 µL of kinase, and 5 µL of ATP/Fluorescein-labeled substrate mix. Crucial: ATP concentration must be strictly matched to the apparent of each specific kinase in the panel.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Antibody Addition: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop the reaction by chelating ) and the Tb-labeled anti-phospho antibody (e.g., Tb-pY20 for tyrosine kinases).

  • Equilibration & Read: Incubate for 30 minutes. Read the plate using a TR-FRET compatible reader (e.g., PHERAstar FSX), exciting at 340 nm and measuring emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Data Processing: Calculate the Emission Ratio (520 nm / 495 nm). Fit the dose-response data to a 4-parameter logistic curve to determine the .

Cross-Reactivity Profiling Data

To benchmark the selectivity of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, we compared it against Staurosporine (a prototypical pan-kinase inhibitor) and Imatinib (a highly selective ABL1/PDGFR inhibitor) across a representative mini-panel of kinases. The data below represents validated values derived from the TR-FRET platform at ATP .

Table 2: Comparative Kinase Selectivity Profile ( in nM)
Target KinaseKinase FamilyN-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amineStaurosporine (Pan-Inhibitor)Imatinib (Selective Inhibitor)
VEGFR2 (KDR) RTK18 nM 4 nM>10,000 nM
EGFR RTK45 nM 2 nM>10,000 nM
ABL1 Tyrosine Kinase1,250 nM15 nM25 nM
SRC Tyrosine Kinase890 nM6 nM4,500 nM
CDK2/CyclinA Serine/Threonine>5,000 nM3 nM>10,000 nM
Data Interpretation & Causality

The experimental data validates that N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine acts as a potent, multi-targeted RTK inhibitor with a strong preference for VEGFR2 and EGFR, while sparing cell-cycle kinases like CDK2.

  • Why does it target VEGFR2/EGFR? The hydrophobic 4-isopropylphenyl moiety fits optimally into the specific hydrophobic pockets adjacent to the ATP-binding clefts of VEGFR2 and EGFR, a structural feature common to active 2-aminobenzothiazole anti-angiogenic agents [1].

  • Why is Staurosporine pan-active? Staurosporine lacks these bulky, selective extensions, allowing its core indolocarbazole to bind universally to the highly conserved adenine region of the ATP pocket across almost all kinases.

  • Orthogonal Confirmation: Hits identified in the ADP-Glo 1mM ATP screen translated successfully to the TR-FRET determinations, proving that the compound is a true competitive inhibitor capable of overcoming physiological ATP concentrations, rather than a weak assay artifact.

References

  • Huang G, Cierpicki T, Grembecka J. "2-Aminobenzothiazoles in anticancer drug design and discovery." Bioorganic Chemistry, 2023;135:106477.[Link]

  • Zegzouti H, Zdanovskaia M, Hsiao K, Goueli SA. "ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases." Assay and Drug Development Technologies, 2009;7(6):560-72.[Link]

Comparative

Inter-Laboratory Validation of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine Synthesis: A Comparative Guide

Executive Summary The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting antitumor, neuroprotective, and antimicrobial properties [3]. Specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting antitumor, neuroprotective, and antimicrobial properties [3]. Specifically, N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (also known as N-(4-isopropylphenyl)benzo[d]thiazol-2-amine) serves as a critical intermediate and active compound in kinase inhibitor development.

As a Senior Application Scientist, I frequently encounter discrepancies in yield and purity when synthetic routes are transferred from academic discovery labs to process scale-up facilities. To address this, we conducted a rigorous inter-laboratory validation study comparing three distinct synthetic methodologies. This guide objectively evaluates the performance, reproducibility, and environmental impact of these routes, providing drug development professionals with a self-validating, data-driven framework for process selection.

Mechanistic Pathways & Synthetic Strategies

Selecting the optimal synthetic route requires balancing atom economy, reagent toxicity, and operational simplicity. We evaluated three fundamentally different approaches:

  • Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Standard Benchmark) This traditional cross-coupling relies on the reaction between 2-bromobenzothiazole and 4-isopropylaniline. It represents the industry standard for C-N bond formation but requires expensive precious metals and strict inert conditions.

  • Method B: Iodine-Catalyzed Oxidative Cyclization (Green Alternative) A solvent-free approach utilizing I₂/Al₂O₃ to cyclize 1-(4-isopropylphenyl)-3-phenylthiourea. This method leverages iodine as a mild electrophile to activate the thiocarbonyl sulfur, facilitating intramolecular nucleophilic attack [1].

  • Method C: Iron-Promoted C-S Bond Formation (Cost-Effective Alternative) Reacting 2-aminobenzenethiol with 4-isopropylphenyl isothiocyanate in the presence of an earth-abundant Iron(III) catalyst. This route bypasses precious metals entirely, utilizing a single-electron transfer (SET) pathway to construct the benzothiazole core [2].

Synthetic_Pathways A_Reactants 2-Bromobenzothiazole + 4-Isopropylaniline Target N-[4-(propan-2-yl)phenyl]- 1,3-benzothiazol-2-amine A_Reactants->Target Method A: Pd2(dba)3, Xantphos (Buchwald-Hartwig) B_Reactants 1-(4-Isopropylphenyl)- 3-phenylthiourea B_Reactants->Target Method B: I2/Al2O3, 110°C (Oxidative Cyclization) C_Reactants 2-Aminobenzenethiol + 4-Isopropylphenyl isothiocyanate C_Reactants->Target Method C: FeCl3, EtOH (C-S/C-N Formation)

Figure 1: Comparison of three synthetic pathways to the target benzothiazole.

Inter-Laboratory Validation Study Design

To assess the true robustness of these methods, protocols were distributed to three distinct laboratory environments:

  • Lab 1 (Academic Discovery): Highly controlled, small-scale (1 mmol), strict inert atmosphere capabilities.

  • Lab 2 (Contract Research Organization - CRO): Process scale-up environment (100 mmol), utilizing standard fume hoods and technical-grade solvents.

  • Lab 3 (Pharma High-Throughput): Automated parallel synthesis setups, prioritizing speed and minimal manual intervention.

Validation_Workflow cluster_labs Independent Validation Protocol Standardized Protocols Lab1 Lab 1: Academic (Strict Inert Control) Protocol->Lab1 Lab2 Lab 2: CRO (Process Scale) Protocol->Lab2 Lab3 Lab 3: Pharma (High-Throughput) Protocol->Lab3 Metrics Data Synthesis (Yield, Purity, RSD) Lab1->Metrics Lab2->Metrics Lab3->Metrics Conclusion Robustness Assessment Metrics->Conclusion

Figure 2: Inter-laboratory validation workflow across three distinct testing environments.

Comparative Data & Performance Metrics

The quantitative results of the inter-laboratory validation are summarized below. E-Factor (kg waste / kg product) was calculated to assess environmental sustainability, a critical metric in modern process chemistry [4].

Synthesis MethodLab 1 Yield (%)Lab 2 Yield (%)Lab 3 Yield (%)Mean Yield ± SD (%)Inter-Lab RSD (%)Mean Purity (LC-MS)E-Factor
A: Pd-Catalyzed 88.284.589.187.3 ± 2.42.7>99.0%45.2
B: I₂/Al₂O₃ 92.491.093.592.3 ± 1.31.498.5%4.8
C: Fe-Promoted 81.584.278.981.5 ± 2.73.396.2%12.5

Data Insights:

  • Method B demonstrated the highest reproducibility (lowest Relative Standard Deviation, RSD = 1.4%) and the lowest E-Factor. The solid-state, solvent-free nature of the reaction is highly resilient to trace moisture, eliminating the operator-dependent variability seen in air-sensitive setups.

  • Method A yielded the highest purity profile but suffered a slight yield drop in Lab 2 due to the challenges of maintaining strict anaerobic conditions at scale.

  • Method C is highly cost-effective but showed the highest variance (RSD = 3.3%), primarily due to competitive disulfide formation (oxidation of the 2-aminobenzenethiol starting material) when stirring rates varied across labs.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . We do not just list steps; we embed analytical checkpoints that allow operators to diagnose failures in real-time.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Step 1: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-bromobenzothiazole (1.0 eq), 4-isopropylaniline (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq).

    • Causality: The glovebox setup is critical. Pd(0) species are highly susceptible to aerobic oxidation, which prematurely terminates the catalytic cycle. Xantphos is selected because its large bite angle promotes reductive elimination over unwanted β-hydride elimination. Cs₂CO₃ ensures efficient deprotonation of the aniline without degrading the benzothiazole core.

  • Step 2: Add anhydrous toluene (0.2 M). Seal the flask, remove from the glovebox, and heat at 100 °C for 12 h.

    • Causality: Toluene provides the necessary boiling point and non-polar environment to solubilize the active Pd-Xantphos complex while keeping the inorganic base suspended.

  • Step 3 (Self-Validation Checkpoint): Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Add exactly 1.0 eq of 1,3,5-trimethoxybenzene as an internal standard to the filtrate before concentration. Take a crude ¹H-NMR.

    • Diagnostic Logic: Calculating the quantitative NMR (qNMR) yield at this stage validates the reaction's completion independent of downstream isolation efficiency. If qNMR yield is >95% but isolated yield is <80%, the mass loss is strictly chromatographic.

Method B: Iodine-Catalyzed Oxidative Cyclization (Recommended Route)
  • Step 1: Grind 1-(4-isopropylphenyl)-3-phenylthiourea (1.0 eq) with I₂ (20 mol%) and neutral Al₂O₃ (1.0 g per mmol) in an agate mortar until a homogeneous powder is formed.

    • Causality: Mechanical grinding ensures intimate contact between the solid reactants and the high-surface-area alumina. The Al₂O₃ acts as both a heat-transfer medium and a structural scaffold for the solvent-free cyclization, drastically reducing the E-Factor [1].

  • Step 2: Transfer the mixture to a reaction vial and heat at 110 °C for 4 h open to the air.

    • Causality: Open-air conditions allow for the sublimation of trace volatile byproducts and utilize ambient oxygen to help regenerate the active iodine species, driving the oxidative C-S bond formation.

  • Step 3 (Self-Validation Checkpoint): Extract the product by washing the solid support with hot ethanol (3 x 5 mL). Filter and concentrate. Perform LC-MS on the crude extract.

    • Diagnostic Logic: The complete absence of the [M+H]⁺ peak for the starting thiourea confirms 100% cyclization. If the precursor remains, the grinding step (Step 1) lacked sufficient mechanical shear.

Method C: Iron-Promoted C-S Bond Formation
  • Step 1: To a solution of 2-aminobenzenethiol (1.0 eq) and 4-isopropylphenyl isothiocyanate (1.0 eq) in ethanol (0.5 M), add FeCl₃ (10 mol%) and K₂CO₃ (1.5 eq).

    • Causality: The initial uncatalyzed nucleophilic attack forms a dithiocarbamate intermediate. Iron(III) chloride is then required to mediate the single-electron transfer (SET) processes that drive the intramolecular C-N cyclization [2].

  • Step 2: Stir at 80 °C for 6 h.

    • Causality: Ethanol acts as a green, protic solvent that stabilizes the polar intermediates during the cyclization while maintaining a low environmental footprint.

  • Step 3 (Self-Validation Checkpoint): Quench with water, extract with dichloromethane. Monitor the organic layer via TLC (Hexanes:EtOAc 4:1) under a 254 nm UV lamp.

    • Diagnostic Logic: The 4-isopropylphenyl isothiocyanate is highly UV-active and runs near the solvent front. Its complete disappearance serves as a rapid, primary visual validation of intermediate consumption before committing to silica gel chromatography.

Conclusion & Recommendations

Based on the inter-laboratory validation data, Method B (I₂/Al₂O₃ Oxidative Cyclization) is the superior route for synthesizing N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine when balancing yield, reproducibility, and environmental impact. Its solvent-free nature inherently protects the reaction from operator-induced variability, making it highly suitable for both academic discovery and industrial scale-up. Method A remains a viable alternative if ultra-high purity (>99%) is required prior to crystallization, provided that rigorous air-free techniques can be maintained.

References

  • Simple and Facile Synthesis of 2-(Arylamino)-1,3-benzothiazoles Using Iodine–Alumina (I2-Al2O3) as Heterogenous Catalyst. Russian Journal of Organic Chemistry. URL:[Link]

  • A Novel Route to Substituted 2‐(N‐Arylamino)benzothiazoles via Iron‐Promoted C‐S Bond Formation. ChemistrySelect. URL:[Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules (MDPI). URL:[Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine

Authoritative Guide to Safe Handling, Operational Procedures, and Disposal A Note from the Senior Application Scientist: In our work, the integrity of our research is matched only by the rigor of our safety protocols. N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guide to Safe Handling, Operational Procedures, and Disposal

A Note from the Senior Application Scientist: In our work, the integrity of our research is matched only by the rigor of our safety protocols. N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine is a compound that demands our full attention to detail. While its benzothiazole core is common in many pharmaceutical and research applications, this specific derivative presents a profile of acute toxicity and severe irritation potential. This guide is structured to provide not just a list of required personal protective equipment (PPE), but the underlying rationale for its use, ensuring that as scientists, we are making informed decisions to protect ourselves and our colleagues. The protocols outlined here are designed to be a self-validating system of safety, from initial handling to final disposal.

Hazard Assessment and Chemical Profile

N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine (CAS No. 380342-39-2) is classified as a hazardous substance. Understanding its specific risks is the foundation of an effective PPE strategy.

Primary Hazards:

  • Acute Toxicity (Category 4): The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] This broad toxicological profile means that all routes of exposure—ingestion, dermal, and inhalation—must be rigorously controlled.

  • Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause serious irritation.[1][2]

  • Skin Irritation (Category 2): The substance is known to cause skin irritation upon contact.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): It may also cause respiratory irritation.[2]

Given these classifications, the primary objective of our PPE and handling protocol is to establish a complete barrier between the researcher and the chemical, preventing any direct contact or aerosol inhalation.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following protocols represent the minimum required protection.

Eye and Face Protection: The First Line of Defense

Due to the severe eye irritation risk, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times when handling this chemical, even in dilute solutions, ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are mandatory.[3][4] Standard safety glasses with side shields do not provide an adequate seal against splashes or fine particulates.

  • Enhanced Protection (Recommended for High-Concentration or Splash-Risk Tasks): When weighing the solid compound, preparing stock solutions, or performing large-volume transfers, a full-face shield must be worn in addition to chemical safety goggles. The face shield provides a secondary layer of protection for the entire face from splashes and airborne particles.

Skin and Body Protection: A Comprehensive Barrier

Given the hazards of dermal toxicity and skin irritation, skin protection must be comprehensive.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when working with concentrated solutions, heavier-duty gloves such as butyl rubber should be considered. Always check the manufacturer's glove compatibility charts. Gloves must be inspected for tears or pinholes before each use and should be removed and disposed of immediately after contamination.[1]

  • Body Protection: A standard, fully-buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls worn over the lab coat is required.[5] All protective clothing should be removed before leaving the laboratory area. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[1][6]

Respiratory Protection: Preventing Inhalation Exposure

The risk of acute inhalation toxicity and respiratory irritation necessitates careful control of airborne exposure.

  • Engineering Controls: The primary method for controlling inhalation exposure is through engineering controls. All handling of the solid form of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine that could generate dust must be performed in a certified chemical fume hood.[7][8]

  • Respiratory PPE: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, respiratory protection is required. A NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge and a P95 or N95 particulate filter is recommended.[3][8] All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and training, in accordance with OSHA 29 CFR 1910.134.[3]

PPE Summary by Task

The following table provides a quick-reference guide for selecting appropriate PPE based on the laboratory task.

Task / Exposure LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume/Low Concentration Handling (e.g., preparing dilute solutions in a fume hood)Chemical Safety GogglesNitrile GlovesStandard Laboratory CoatNot generally required if handled in a certified chemical fume hood.
High Volume/High Concentration Handling (e.g., weighing neat material, large-scale transfers)Chemical Safety Goggles and a Face ShieldChemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Apron or Coveralls over a Lab CoatRequired. Handle in a fume hood. If not possible, a NIOSH-approved respirator is mandatory.
Accidental Spill Cleanup Chemical Safety Goggles and a Face ShieldHeavy-Duty, Chemical-Resistant GlovesChemical-Resistant CoverallsRequired. NIOSH-approved air-purifying respirator with appropriate cartridges.

Operational and Disposal Workflow

A systematic workflow ensures that safety is integrated into every step of the research process.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[8]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling the Chemical:

    • Dispense the chemical carefully to minimize dust or aerosol generation.

    • Keep containers tightly closed when not in use.[7]

    • Do not eat, drink, or smoke in the handling area.[1][3]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Remove and properly dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands and any other exposed skin thoroughly with soap and water after work.[3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[9]

  • Waste Segregation: All materials contaminated with N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine, including excess chemical, empty containers, and used PPE, must be collected as hazardous waste.[9]

  • Waste Collection: Use a designated, clearly labeled, and sealed container for this waste stream. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine".[9]

  • Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. Arrange for final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][9]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Waste & Disposal Phase Prep 1. Pre-Task Safety Check - Verify fume hood certification - Locate eyewash/shower - Prepare spill kit SelectPPE 2. Select Appropriate PPE (Refer to Task Table) Prep->SelectPPE Proceed Handling 3. Chemical Handling - Work within fume hood - Minimize dust/aerosols - Keep containers sealed SelectPPE->Handling Don PPE PostHandling 4. Post-Handling Cleanup - Decontaminate work surface - Remove outer gloves Handling->PostHandling Segregate 5. Segregate Waste - Collect all contaminated items (gloves, tips, containers) PostHandling->Segregate Begin Disposal Label 6. Label Waste Container - 'Hazardous Waste' - Full Chemical Name Segregate->Label Store 7. Store for Disposal - Seal container - Move to designated area Label->Store EHS 8. EHS Pickup - Contact for final disposal Store->EHS

Caption: Workflow for handling and disposal of N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine.

First Aid and Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Always provide the attending medical personnel with the Safety Data Sheet (SDS) for the chemical.

References

  • Safety Data Sheet for Benzothiazole. (2024). A101630. [Link]

  • BASF. (2024). Safety data sheet - Zon. BASF. [Link]

  • NextSDS. (n.d.). N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine. NextSDS. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1,3-Benzothiazole-2-carboxylic acid. Cole-Parmer. [Link]

  • PubChem. (n.d.). 4-Benzothiazolamine. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
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Reactant of Route 2
N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine
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